Fmoc-beta-cyclobutyl-D-ala-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)20(12-14-6-5-7-14)23-22(26)27-13-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-4,8-11,14,19-20H,5-7,12-13H2,(H,23,26)(H,24,25)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJRBUNCWCPLNH-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001146772 | |
| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001146772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478183-63-0 | |
| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478183-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001146772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-D-Cyclobutylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-beta-cyclobutyl-D-ala-OH: Properties and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Fmoc-beta-cyclobutyl-D-ala-OH is a specialized amino acid derivative that serves as a crucial building block in peptide synthesis and drug discovery. Its unique cyclobutyl moiety introduces conformational constraints and steric bulk, offering researchers a valuable tool to modulate the pharmacological properties of peptides. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on experimental protocols and data presentation for a scientific audience.
Core Chemical Properties
This compound is a white to off-white powder.[1] The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine allows for its use in standard solid-phase peptide synthesis (SPPS) protocols. The D-configuration of the alanine backbone can enhance the stability of resulting peptides against enzymatic degradation.
A summary of its key chemical identifiers and properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 478183-63-0 | [1] |
| Molecular Formula | C22H23NO4 | [1][2] |
| Molecular Weight | 365.42 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥98% (Assay) | [1] |
| Optical Rotation | [a]20/D = +17 ± 2° (c=1 in DMF) | [1] |
| Storage Temperature | 0 - 8 °C | [1] |
| Predicted Boiling Point | 592.2 ± 33.0 °C | [3] |
| Predicted Density | 1.261 ± 0.06 g/cm³ | [3] |
Synthesis and Spectroscopic Data
Illustrative Synthesis Workflow
The synthesis would likely involve the reaction of beta-cyclobutyl-D-alanine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions. The following diagram illustrates a probable synthetic workflow.
Caption: Probable workflow for the synthesis of this compound.
Spectroscopic Characterization
Detailed experimental spectroscopic data for this compound is not widely published. However, based on the structure and data from analogous compounds, the following characteristics would be expected:
-
¹H NMR: Resonances corresponding to the protons of the fluorenyl group (typically in the aromatic region, ~7.2-7.8 ppm), the cyclobutyl ring, the alpha- and beta-protons of the alanine backbone, and the amine proton would be observed.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (365.42 g/mol ), likely as [M+H]⁺ or [M+Na]⁺ adducts.
Experimental Protocols: Application in Peptide Synthesis
This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS). The bulky cyclobutyl group can influence the coupling efficiency, and optimization of coupling reagents and reaction times may be necessary.
General Fmoc Deprotection Protocol
The removal of the Fmoc group is a critical step in SPPS, exposing the free amine for the subsequent coupling reaction.
Caption: Standard workflow for Fmoc deprotection in solid-phase peptide synthesis.
Methodology:
-
The resin-bound peptide is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF).
-
The solvent is drained, and a solution of 20% piperidine in DMF is added to the resin.
-
The reaction mixture is agitated at room temperature for a specified period, often in two steps (e.g., 5 minutes followed by a second treatment of 15 minutes) to ensure complete removal of the Fmoc group.
-
The deprotection solution is drained, and the resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
General Peptide Coupling Protocol
Following Fmoc deprotection, the next Fmoc-protected amino acid, in this case, this compound, is coupled to the free amine of the growing peptide chain.
Caption: General workflow for peptide coupling in solid-phase peptide synthesis.
Methodology:
-
This compound is pre-activated in a solution of a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) in DMF.
-
This activation mixture is added to the deprotected resin-bound peptide.
-
The coupling reaction is allowed to proceed at room temperature with agitation for a sufficient duration to ensure complete coupling. Reaction times may need to be extended due to the steric hindrance of the cyclobutyl group.
-
The resin is then washed thoroughly with DMF to remove excess reagents and byproducts.
Biological Activity and Signaling Pathways
The incorporation of beta-cyclobutyl-D-alanine into peptides is a strategy employed to enhance their therapeutic potential. While specific signaling pathways directly modulated by peptides containing this particular amino acid are not extensively documented, the rationale for its use is based on established principles of medicinal chemistry:
-
Increased Metabolic Stability: The D-amino acid configuration provides resistance to degradation by proteases, which typically recognize L-amino acids. This can lead to a longer in vivo half-life of the peptide drug.
-
Conformational Constraint: The cyclobutyl side chain restricts the conformational freedom of the peptide backbone. This can lock the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.
-
Modulation of Lipophilicity: The hydrophobic nature of the cyclobutyl group can influence the overall lipophilicity of the peptide, potentially affecting its solubility, membrane permeability, and pharmacokinetic profile.
The biological activity of a peptide containing beta-cyclobutyl-D-alanine will be determined by the overall sequence and the target it is designed to interact with. Its inclusion is a tool to optimize the performance of the parent peptide.
Conclusion
This compound is a valuable synthetic building block for researchers in peptide chemistry and drug development. Its unique structural features offer a means to rationally design peptides with improved stability and potentially enhanced biological activity. While detailed experimental data for this specific compound is not abundant in publicly available literature, established protocols for Fmoc-based solid-phase peptide synthesis can be readily adapted for its use. Further research into peptides incorporating this amino acid is warranted to fully explore its potential in modulating biological systems and developing novel therapeutics.
References
An In-Depth Technical Guide to Fmoc-beta-cyclobutyl-D-ala-OH for Researchers and Drug Development Professionals
Introduction: (Nα-9-Fluorenylmethoxycarbonyl)-β-cyclobutyl-D-alanine, commonly referred to as Fmoc-beta-cyclobutyl-D-ala-OH, is a non-proteinogenic amino acid derivative that serves as a critical building block in modern peptide chemistry. Its unique structural features, including the bulky cyclobutyl side chain and the base-labile Fmoc protecting group, make it a valuable tool for the synthesis of novel peptides with enhanced therapeutic potential. This guide provides a comprehensive overview of its chemical properties, applications in solid-phase peptide synthesis (SPPS), and its potential role in the development of targeted therapeutics, particularly as inhibitors of key signaling pathways.
Core Properties and Specifications
This compound is a white to off-white powder.[1] Its key chemical and physical properties are summarized in the table below, providing essential data for researchers in peptide synthesis and drug design.
| Property | Value | References |
| CAS Number | 478183-63-0 | [1][2] |
| Molecular Formula | C₂₂H₂₃NO₄ | [1][2] |
| Molecular Weight | 365.43 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥98% (Assay) | [1] |
| Optical Rotation | [α]²⁰/D = 17 ± 2° (c=1 in DMF) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Synthesis and Manufacturing
While a detailed, publicly available synthesis protocol for this compound is proprietary to its manufacturers, the general synthetic strategy involves two key stages: the synthesis of the unnatural amino acid β-cyclobutyl-D-alanine and the subsequent protection of its α-amino group with the Fmoc moiety.
The synthesis of β-amino acids can be achieved through various chemical and biological methods. Chemical synthesis often involves reactions under high temperature and pressure, while biological methods utilize enzymes to achieve high specificity under milder conditions. The enantioselective synthesis of β-amino acid derivatives is an active area of research, employing chiral catalysts to obtain the desired stereoisomer.
The second stage, Fmoc protection, is a standard procedure in peptide chemistry. It typically involves the reaction of the free amino acid with a fluorenylmethoxycarbonylating agent, such as Fmoc-Cl or Fmoc-OSu, in the presence of a base.
Applications in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[1] SPPS allows for the stepwise assembly of a peptide chain on a solid resin support, a process that is amenable to automation and high-throughput synthesis. The incorporation of unnatural amino acids like β-cyclobutyl-D-alanine can confer several advantageous properties to the resulting peptides, including:
-
Enhanced Proteolytic Stability: The non-natural structure can render the peptide resistant to degradation by proteases.
-
Improved Conformational Control: The bulky cyclobutyl group can introduce conformational constraints, leading to more defined secondary structures.
-
Modified Bioactivity: The altered side chain can lead to novel or enhanced interactions with biological targets.
General Experimental Protocol for Incorporation in SPPS
The following is a generalized protocol for the incorporation of this compound into a peptide chain using manual Fmoc-SPPS.
1. Resin Preparation:
-
Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).
-
Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for at least 30 minutes.
2. Fmoc Deprotection:
-
Treat the resin-bound peptide with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid.
-
Wash the resin thoroughly with DMF to remove the cleaved Fmoc group and excess piperidine.
3. Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU) in DMF.
-
Add an activating base, such as N,N-diisopropylethylamine (DIPEA).
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Allow the coupling reaction to proceed for 1-2 hours, or until completion as monitored by a colorimetric test (e.g., Kaiser test).
-
Wash the resin extensively with DMF to remove unreacted reagents.
4. Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
5. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry.
6. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Targeting Signaling Pathways: The Wnt/β-catenin Pathway
The incorporation of β-amino acids into peptides can create molecules capable of modulating protein-protein interactions, which are central to many cellular signaling pathways implicated in disease. One such pathway is the Wnt/β-catenin signaling cascade, which plays a crucial role in embryonic development, tissue homeostasis, and cancer.[3][4][5]
Hyperactivation of the Wnt/β-catenin pathway is a hallmark of many cancers.[6] A key event in this pathway is the interaction between β-catenin and the transcription factor T-cell factor (TCF), which leads to the expression of genes that promote cell proliferation.[7] Peptides designed to mimic the β-catenin binding domain of TCF or other interacting proteins can act as competitive inhibitors, disrupting this interaction and thereby inhibiting Wnt signaling. The inclusion of unnatural amino acids like β-cyclobutyl-D-alanine can enhance the stability and cell permeability of such inhibitory peptides.
Below is a diagram illustrating the canonical Wnt/β-catenin signaling pathway and a potential point of inhibition by a peptide containing a β-amino acid analog.
Caption: Wnt/β-catenin signaling pathway and point of therapeutic intervention.
Experimental Workflows and Logical Relationships
The development of a peptide-based therapeutic using this compound follows a logical workflow from initial design to preclinical evaluation. This process is outlined in the diagram below.
Caption: Workflow for peptide drug development.
Conclusion
This compound is a specialized chemical tool with significant potential for advancing peptide-based drug discovery. Its unique structural properties enable the synthesis of peptides with improved stability and the ability to modulate challenging therapeutic targets like protein-protein interactions in signaling pathways such as the Wnt/β-catenin cascade. The detailed understanding of its properties and its application in SPPS, as outlined in this guide, provides a solid foundation for researchers and drug development professionals to leverage this compound in the creation of next-generation peptide therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Bicyclic β‐Sheet Mimetics that Target the Transcriptional Coactivator β‐Catenin and Inhibit Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of oncogenic Wnt signaling through direct targeting of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-beta-cyclobutyl-D-ala-OH: A Technical Guide to its Structure, Function, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-beta-cyclobutyl-D-ala-OH is a non-proteinogenic amino acid derivative increasingly utilized in the design and synthesis of novel peptides and peptidomimetics. Its unique structural features, comprising a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a beta-amino acid backbone, a D-chiral center, and a cyclobutyl side chain, offer distinct advantages in drug discovery and development. This technical guide provides a comprehensive overview of the structure and function of this compound, alongside a generalized protocol for its incorporation into peptide sequences via solid-phase peptide synthesis (SPPS). While specific quantitative data on peptides incorporating this residue are not widely published, this guide aims to provide a foundational understanding for researchers exploring its potential.
Structure and Physicochemical Properties
This compound is a synthetic amino acid derivative characterized by the covalent attachment of an Fmoc group to the nitrogen of beta-cyclobutyl-D-alanine. The D-configuration refers to the stereochemistry at the alpha-carbon.
Chemical Structure:
-
Molecular Formula: C₂₂H₂₃NO₄[1]
-
Molecular Weight: 365.43 g/mol [1]
-
CAS Number: 478183-63-0[1]
-
Appearance: Typically a white to off-white powder[1]
The structure combines the lability of the Fmoc protecting group under basic conditions with the conformational rigidity imparted by the cyclobutyl moiety. The beta-amino acid nature of the backbone extends the peptide chain by an additional carbon atom compared to alpha-amino acids, influencing the secondary structure of the resulting peptide.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₃NO₄ | [1][2] |
| Molecular Weight | 365.43 g/mol | [1] |
| CAS Number | 478183-63-0 | [1][2] |
| Purity | ≥98% (Assay) | [1] |
| Appearance | White to off-white powder | [1] |
| Optical Rotation | [a]²⁰D = 17 ± 2 ° (c=1 in DMF) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Core Functions and Applications in Drug Development
The incorporation of this compound into a peptide sequence serves several key functions, primarily aimed at enhancing the therapeutic potential of the peptide.
-
Enhanced Proteolytic Stability: The D-configuration of the amino acid and the unnatural beta-amino acid backbone provide steric hindrance against degradation by endogenous proteases, which typically recognize L-alpha-amino acids. This can significantly increase the in vivo half-life of the peptide therapeutic.
-
Conformational Constraint: The bulky and rigid cyclobutyl side chain restricts the conformational freedom of the peptide backbone.[3] This can lock the peptide into a bioactive conformation, leading to improved receptor binding affinity and selectivity.
-
Structural Diversity: The introduction of this non-natural amino acid expands the chemical space available for peptide design, allowing for the creation of novel structures with unique pharmacological profiles.[1]
-
Peptidomimetic Design: Beta-amino acids are key components in the design of peptidomimetics, which aim to mimic the structure and function of natural peptides but with improved drug-like properties.
These attributes make this compound a valuable building block in the development of peptide-based drugs for various therapeutic areas, including metabolic diseases, oncology, and neurology.[1] It is particularly useful in the synthesis of peptide analogs that can target specific biological pathways with enhanced efficacy.[1]
Experimental Protocol: Incorporation into Peptides via Fmoc-SPPS
The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual or automated Fmoc-based solid-phase peptide synthesis (SPPS). Optimization may be required depending on the specific peptide sequence and the scale of the synthesis.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Dichloromethane (DCM), reagent grade
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker or automated peptide synthesizer
Methodology:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) and DIPEA (2 equivalents relative to the amino acid) to activate the carboxylic acid.
-
Allow the activation to proceed for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. Due to the steric bulk of the cyclobutyl group, a longer coupling time or the use of a more potent coupling reagent like HATU may be necessary. A Kaiser test can be performed to monitor the completion of the coupling reaction.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry (e.g., LC-MS) and analytical RP-HPLC.
-
Visualization of Experimental Workflow
The following diagrams illustrate the key logical steps in the synthesis and application of peptides containing this compound.
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.
Caption: Logical relationship of incorporating this compound to achieve enhanced peptide properties.
Conclusion
This compound is a specialized chemical tool for peptide chemists and drug developers seeking to overcome the limitations of natural peptides. Its ability to confer metabolic stability and conformational rigidity makes it an attractive building block for the synthesis of novel peptide therapeutics with improved pharmacological properties. While detailed public data on its application in specific, biologically active peptides is currently limited, the foundational principles of its use in Fmoc-SPPS are well-established. Further research into peptides containing this and similar non-natural amino acids is anticipated to yield new classes of potent and durable therapeutic agents.
References
Technical Guide: Fmoc-β-cyclobutyl-D-alanine-OH in Peptide Synthesis and Drug Discovery
CAS Number: 478183-63-0
This technical guide provides an in-depth overview of Fmoc-β-cyclobutyl-D-alanine-OH, a non-proteinogenic amino acid derivative crucial for the synthesis of novel peptides in drug discovery and development. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and peptide science.
Introduction
Fmoc-β-cyclobutyl-D-alanine-OH is a synthetic amino acid characterized by a cyclobutyl group attached to the β-carbon of the alanine side chain and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group. The incorporation of this unnatural amino acid into peptide sequences is a strategic approach to modulate their pharmacological properties. The D-configuration of the amino acid enhances resistance to enzymatic degradation, thereby increasing the peptide's in vivo half-life. The cyclobutyl moiety introduces conformational constraints, influencing the peptide's secondary structure and its binding affinity to biological targets.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-β-cyclobutyl-D-alanine-OH is presented in the table below.
| Property | Value | Reference |
| CAS Number | 478183-63-0 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C22H23NO4 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 365.42 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Purity | ≥97% (HPLC) | --INVALID-LINK-- |
| Storage | 0 - 8 °C | --INVALID-LINK-- |
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-β-cyclobutyl-D-alanine-OH is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). SPPS allows for the stepwise assembly of a peptide chain on a solid support. The general workflow for incorporating Fmoc-β-cyclobutyl-D-alanine-OH into a peptide sequence is outlined below.
Experimental Protocol: Manual Solid-Phase Peptide Synthesis
This protocol describes the manual incorporation of Fmoc-β-cyclobutyl-D-alanine-OH into a peptide sequence on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-β-cyclobutyl-D-alanine-OH
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the resin's linker.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and by-products.
-
Coupling:
-
In a separate vial, dissolve Fmoc-β-cyclobutyl-D-alanine-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Workflow for Optimizing Coupling of Sterically Hindered Amino Acids
The bulky cyclobutyl group can sometimes lead to slower coupling kinetics. The following diagram illustrates a decision-making process for optimizing the coupling of sterically hindered amino acids like Fmoc-β-cyclobutyl-D-alanine-OH.
Impact on Peptide Structure and Function
The incorporation of β-cyclobutyl-alanine can significantly influence the conformational properties of a peptide. The cyclobutyl ring restricts the rotational freedom of the side chain, which can lead to the stabilization of specific secondary structures, such as β-turns or helical folds. This conformational constraint can enhance the peptide's binding affinity and selectivity for its target receptor.
For instance, in the design of G protein-coupled receptor (GPCR) ligands, constraining the peptide backbone into a bioactive conformation can lead to increased potency and efficacy. The introduction of β-cyclobutyl-alanine can be a key strategy in achieving this conformational pre-organization.
Hypothetical Signaling Pathway Modulation
While specific examples in the literature detailing the use of Fmoc-β-cyclobutyl-D-alanine-OH in modulating a particular signaling pathway are limited, we can conceptualize its potential role. Consider a hypothetical peptide antagonist designed to inhibit the signaling of a GPCR involved in a disease state. The incorporation of β-cyclobutyl-D-alanine could enhance its antagonistic properties.
In this diagram, the peptide antagonist containing β-cyclobutyl-D-alanine competitively inhibits the binding of the endogenous ligand to the GPCR. The enhanced stability and optimized conformation of the antagonist, due to the unnatural amino acid, would lead to a more sustained and potent inhibition of the downstream signaling cascade, thereby mitigating the disease-related cellular response.
Conclusion
Fmoc-β-cyclobutyl-D-alanine-OH is a valuable tool in the arsenal of medicinal chemists for the design and synthesis of novel peptide therapeutics. Its ability to confer enzymatic stability and induce specific conformational constraints makes it a key component in the development of peptides with improved pharmacokinetic and pharmacodynamic profiles. The experimental protocols and logical workflows provided in this guide serve as a foundation for the successful incorporation of this and other sterically hindered amino acids into bioactive peptides.
References
In-depth Technical Guide: Fmoc-β-cyclobutyl-D-ala-OH Synthesis
A comprehensive synthesis protocol for Fmoc-β-cyclobutyl-D-Ala-OH is not publicly available in the reviewed literature. The synthesis of this specific non-canonical amino acid involves a complex, multi-step process for which detailed experimental procedures have not been published in the provided search results.
The overall synthesis can be logically divided into two primary stages:
-
Asymmetric Synthesis of the Core Intermediate: The creation of the β-cyclobutyl-D-alanine backbone. This is the most challenging step, requiring precise control of stereochemistry to obtain the desired D-enantiomer. Methodologies for the asymmetric synthesis of β-amino acids exist but a specific application to the cyclobutyl derivative is not detailed in the search results.[1][2]
-
N-Terminal Protection: The protection of the amino group of β-cyclobutyl-D-alanine with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This is a standard procedure in peptide chemistry.
While a protocol for the first stage is unavailable, a representative protocol for the second stage—Fmoc protection—can be described based on the well-documented synthesis of the similar compound, Fmoc-β-Ala-OH.[3][4] This process involves the reaction of the free amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.
Experimental Protocol: N-Fmoc Protection of a β-Amino Acid
This protocol is adapted from the synthesis of Fmoc-β-Ala-OH and is presented here as a representative method for the N-terminal protection step.[3][4]
Materials:
-
β-Amino Acid (e.g., β-Alanine)
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)[4][5]
-
Dioxane[3]
-
Water
-
Diethyl ether or Ethyl Acetate
-
Hydrochloric Acid (HCl), 2N solution
-
Hexane
Procedure:
-
Dissolution: The β-amino acid is dissolved in a 10% aqueous sodium carbonate solution in a flask.[3][4]
-
Cooling: The flask is cooled in an ice bath.[3]
-
Addition of Fmoc-Cl: A solution of Fmoc-Cl in dioxane is added dropwise to the cooled amino acid solution while stirring.[3]
-
Reaction: The reaction mixture is stirred continuously for 4-6 hours at room temperature.[4]
-
Work-up & Extraction (Aqueous Phase): Water is added to the reaction mixture. The aqueous layer is separated and washed three times with diethyl ether to remove impurities.[3][4]
-
Acidification: The aqueous layer is cooled again in an ice bath and acidified to a pH of 2 using a 2N HCl solution.[3][4]
-
Work-up & Extraction (Organic Phase): The acidified aqueous layer is extracted three times with ethyl acetate.[3][4]
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[4]
-
Recrystallization: The crude product is recrystallized from a solvent mixture, such as ethyl acetate and hexane, to obtain the pure, solid Fmoc-protected amino acid.[3][4]
Quantitative Data Summary
The following table summarizes the quantitative data from a representative synthesis of Fmoc-β-Ala-OH.[3][4] This data is provided as an example for the Fmoc-protection step.
| Parameter | Value | Reference |
| Reactants | ||
| β-Alanine | 0.5 g (6.61 mmol) | [3][4] |
| Fmoc-Cl | 1.45 g (5.61 mmol) | [3][4] |
| 10% Na₂CO₃ Solution | 12 ml | [3][4] |
| Dioxane | 10 ml | [3] |
| Reaction Conditions | ||
| Reaction Temperature | 0 °C to Room Temp. | [3] |
| Reaction Time | 4 hours | [3][4] |
| Work-up & Purification | ||
| Dilution Water | 80 ml | [3][4] |
| Diethyl Ether Wash | 3 x 75 ml | [3][4] |
| Ethyl Acetate Extraction | 3 x 75 ml | [3][4] |
| Recrystallization Solvent | Ethyl Acetate:Hexane (1:2, v/v) | [3][4] |
| Results | ||
| Final Product | Fmoc-β-Ala-OH | [3][4] |
| Yield | 1.41 g (81%) | [3][4] |
Synthesis Workflow Visualization
The following diagrams illustrate the logical flow of the synthesis.
Caption: High-level hypothetical workflow for Fmoc-β-cyclobutyl-D-Ala-OH synthesis.
Caption: Detailed experimental workflow for the N-Fmoc protection step.
References
- 1. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 2. Asymmetric Synthesis of beta-Amino Acids - Enlighten Theses [theses.gla.ac.uk]
- 3. FMOC-b-Ala-OH synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH - Google Patents [patents.google.com]
The Chemistry of the Fmoc Protecting Group: An In-depth Technical Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, a deep understanding of protecting group chemistry is paramount. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group represents a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its unique cleavage conditions that allow for a highly efficient and orthogonal approach to constructing peptide chains.[][2][3] This technical guide provides a comprehensive exploration of the core principles of Fmoc chemistry, from its mechanism of action to detailed experimental protocols and the critical considerations for its successful application.
Core Principles of Fmoc Chemistry
The utility of the Fmoc group in peptide synthesis lies in its remarkable stability under acidic and neutral conditions while being readily cleaved by mild bases, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][4][5] This base-lability is the lynchpin of the widely adopted Fmoc/tBu (tert-butyl) orthogonal protection strategy.[6][7] In this strategy, the N-terminal α-amino group is temporarily protected by the base-labile Fmoc group, while reactive amino acid side chains are protected by acid-labile groups, such as the tert-butyl group.[3][6] This orthogonality ensures that the iterative deprotection of the N-terminus for chain elongation can proceed without prematurely removing the side-chain protecting groups.[6][8] The final step of the synthesis involves the use of a strong acid, typically trifluoroacetic acid (TFA), to simultaneously cleave the peptide from the solid support and remove the acid-labile side-chain protecting groups.[9][10]
The chemical basis for the Fmoc group's base sensitivity is the fluorenyl ring system. The proton at the 9-position of the fluorene moiety is rendered acidic due to the aromatic nature of the resulting fluorenyl anion after deprotonation.[2][8] In the presence of a base like piperidine, this proton is abstracted, initiating a β-elimination reaction that leads to the cleavage of the carbamate bond and the liberation of the free amine of the peptide, along with the formation of a dibenzofulvene (DBF)-piperidine adduct.[4][11]
Monitoring Fmoc Deprotection
A significant advantage of Fmoc chemistry is the ability to monitor the deprotection step in real-time. The dibenzofulvene-piperidine adduct produced upon Fmoc cleavage has a distinct UV absorbance, typically monitored at or around 301 nm.[12][13] This allows for the quantitative assessment of the deprotection reaction's completion, ensuring that the subsequent amino acid coupling step proceeds efficiently.[7][12]
| Parameter | Value | Reference |
| UV Monitoring Wavelength | ~301 nm | [12] |
| Common Deprotection Reagent | 20% (v/v) Piperidine in DMF | [9][10][14] |
| Typical Deprotection Time | 5 - 10 minutes (often repeated) | [10] |
Solid-Phase Peptide Synthesis (SPPS) Workflow
The Fmoc-based SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support, typically a polymeric resin.[9][10] The choice of resin is critical and depends on the desired C-terminal functionality of the final peptide. For instance, Wang or 2-chlorotrityl chloride resins are used for peptides with a C-terminal carboxylic acid, while Rink amide resin is employed to produce peptide amides.[10][14]
The general cycle of Fmoc-SPPS consists of the following key steps:
-
Resin Swelling: The resin is swelled in a suitable solvent, such as DMF or dichloromethane (DCM), to ensure the accessibility of reactive sites.[10][14]
-
Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid or peptide using a solution of piperidine in DMF.[9][10]
-
Washing: The resin is thoroughly washed to remove the deprotection reagent and the DBF-piperidine adduct.[10][14]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium/aminium salts such as HATU.[9][15]
-
Washing: The resin is washed to remove excess reagents and byproducts.[10][14]
This cycle is repeated for each amino acid in the desired peptide sequence.
Experimental Protocols
The following are generalized protocols for key steps in manual Fmoc-based solid-phase peptide synthesis.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., 100-200 mg) in a fritted reaction vessel.[10]
-
Add a sufficient volume of DMF to cover the resin.[10]
-
Allow the resin to swell for a minimum of 30 minutes at room temperature with gentle agitation.[10]
-
Drain the DMF.[10]
Protocol 2: Attachment of the First Amino Acid to Wang Resin
-
Swell the Wang resin in DMF as described in Protocol 1.[10]
-
In a separate vial, dissolve the first Fmoc-protected amino acid (2-5 equivalents relative to the resin's loading capacity) and an activating agent like HOBt (2-5 equivalents) in a minimal amount of DMF.[10]
-
Add a coupling reagent such as DIC (2-5 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.[10]
-
Add the activated amino acid solution to the swollen resin.[10]
-
Agitate the mixture for 2-4 hours at room temperature.[10]
-
Drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).[10]
-
Dry the resin under a vacuum.[10]
Protocol 3: Fmoc Deprotection
-
Swell the peptide-resin in DMF.[10]
-
Drain the DMF and add a solution of 20% (v/v) piperidine in DMF.[10]
-
Agitate the mixture for 5-10 minutes at room temperature.[10]
-
Drain the deprotection solution.[10]
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.[10]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).[10]
Protocol 4: Amino Acid Coupling using HATU
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HATU (3-5 equivalents) in DMF.[10]
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.[10]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.[10]
-
Agitate the reaction mixture for 1-2 hours at room temperature.[10]
-
Optional: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[16]
-
Drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL).[10]
Protocol 5: Cleavage of the Peptide from the Resin and Side-Chain Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM (3 x 5 mL) and dry it thoroughly under vacuum.[10]
-
Prepare an appropriate cleavage cocktail. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol. CAUTION: TFA is highly corrosive and should be handled in a fume hood. [10]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per 100 mg of resin).[10]
-
Gently agitate the mixture for 2-3 hours at room temperature.[10]
-
Filter the resin and collect the filtrate containing the cleaved peptide.[10]
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[10]
-
Centrifuge the mixture to pellet the peptide.[10]
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[10]
-
Dry the crude peptide under vacuum.[10]
Common Side Reactions
While Fmoc chemistry is robust, several side reactions can occur, potentially impacting the purity and yield of the final peptide. These include:
-
Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are particularly prone to the formation of a cyclic aspartimide intermediate under basic conditions, which can lead to a mixture of α- and β-peptides upon ring-opening.[17][18]
-
Diketopiperazine Formation: At the dipeptide stage, especially with proline as one of the first two residues, intramolecular cyclization can occur to form a diketopiperazine, leading to chain termination.[17]
-
Racemization: The α-proton of an activated amino acid can be abstracted by a base, which may lead to racemization, particularly for sensitive residues like histidine and cysteine.[19]
-
3-(1-Piperidinyl)alanine Formation: Peptides with a C-terminal cysteine can undergo base-catalyzed elimination of the protected sulfhydryl group to form a dehydroalanine residue, which can then react with piperidine.[17]
Visualizing Fmoc Chemistry Workflows
The logical progression of Fmoc-based peptide synthesis can be effectively illustrated using diagrams.
Caption: The cycle of Fmoc protection of an amino acid and its subsequent deprotection.
Caption: A typical workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
References
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. fiveable.me [fiveable.me]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. chem.uci.edu [chem.uci.edu]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide on Non-Natural Amino Acids in Peptide Design
Audience: Researchers, scientists, and drug development professionals.
Abstract
The incorporation of non-natural amino acids (nnAAs) into peptides is a transformative strategy in modern drug discovery, offering a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability.[1] By introducing novel side-chain functionalities, backbone modifications, and stereochemistries, nnAAs enable the rational design of peptidomimetics with enhanced drug-like properties.[1][2] This guide provides a comprehensive overview of the core strategies for incorporating nnAAs, details key experimental protocols, and explores the impact of these synthetic building blocks on peptide structure, stability, and function.
Introduction: Overcoming the Limitations of Natural Peptides
Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical utility is often hampered by rapid degradation by proteases and poor membrane permeability.[3][4][5] Non-natural amino acids provide a versatile solution to these challenges.[6] Key advantages of incorporating nnAAs include:
-
Enhanced Proteolytic Stability: Modifications such as D-amino acid substitution, N-alkylation, or the use of β-amino acids can render peptides resistant to enzymatic degradation.[1][3][7][8][9]
-
Improved Pharmacokinetic Profiles: nnAAs can modulate a peptide's solubility, lipophilicity, and ability to cross biological membranes, leading to improved bioavailability and longer in vivo half-lives.[6][10][11]
-
Conformational Constraint: Introducing cyclic or sterically hindered nnAAs can lock the peptide into a specific, bioactive conformation, which can enhance binding affinity and selectivity for its target.[12]
-
Novel Functionalities: nnAAs can introduce unique chemical handles for bioconjugation, fluorescent labeling, or photo-crosslinking, enabling the development of advanced diagnostics and research tools.[13][14]
Major Classes of Non-Natural Amino Acids in Peptide Design
The vast landscape of nnAAs can be broadly categorized based on the type of modification.
Backbone Modifications
Altering the peptide backbone is a primary strategy to increase proteolytic resistance and modulate conformation.[5][15][16]
-
N-Methylated Amino Acids: The addition of a methyl group to the backbone amide nitrogen is a subtle modification that provides significant steric hindrance, disrupting protease recognition and increasing resistance to enzymatic hydrolysis.[9][11] N-methylation can also enhance membrane permeability by reducing the number of hydrogen bond donors.[10][17]
-
β-Amino Acids: These isomers of α-amino acids have an additional carbon atom in their backbone.[7][8][12] This structural change makes peptides containing them highly resistant to proteases.[7][8][12] Furthermore, β-peptides can form stable secondary structures, such as helices and sheets, making them excellent peptidomimetics.[18]
Stereochemical Modifications
-
D-Amino Acids: Substituting naturally occurring L-amino acids with their D-enantiomers is a widely used and effective strategy to enhance stability.[3][19] Peptides containing D-amino acids are not recognized by most proteases, significantly increasing their in vivo half-life.[3][20][21] This modification can sometimes reduce activity if a specific stereochemistry is required for receptor binding, but in many cases, especially for membrane-active peptides, the bioactivity is retained.[20][22]
Side-Chain Modifications
Modifying the side chain allows for the introduction of novel chemical properties without altering the peptide backbone.
-
Fluorinated Amino Acids: The incorporation of fluorine can enhance the hydrophobicity and metabolic stability of a peptide. The strong carbon-fluorine bond is resistant to metabolic oxidation.
-
Cyclic and Constrained Analogs: Amino acids with cyclized side chains, such as aminocyclopentane carboxylic acid, can be used to create conformationally constrained peptides, which can lead to higher binding affinity and selectivity.[12]
-
Bio-orthogonal Handles: nnAAs containing azide or alkyne functionalities can be incorporated to allow for specific chemical ligation reactions, such as "click chemistry," for attaching imaging agents, drugs, or polymers like PEG.[14]
Impact of nnAA Incorporation on Peptide Properties: Quantitative Data
The introduction of nnAAs can dramatically improve the therapeutic profile of peptides. The following tables summarize quantitative data from various studies, illustrating these enhancements.
Table 1: Effect of nnAA Substitution on Proteolytic Stability and Half-Life
| Peptide/Analog | Modification | Half-Life (in human plasma/serum) | Fold Improvement | Reference |
| Somatostatin | Natural Peptide | 1-2 min | - | [6] |
| Octreotide | D-Trp substitution, C-terminal alcohol | ~1.5 hours | ~45-90x | [6] |
| Linear Peptide (LP1) | Natural L-amino acids | Degraded after 1 hour | - | [23] |
| Stapled Peptides (SP1-SP6) | Hydrocarbon stapling (nnAA) | Fully intact up to 25 hours | >25x | [23] |
| L-peptide | All L-amino acids | Degraded within 4 hours | - | [3] |
| D-amino acid modified peptide | C-terminal D-amino acid | ~85% remaining after 24 hours | Significant | [3] |
Table 2: Effect of nnAA Substitution on Biological Activity
| Peptide System | Modification | Key Metric | Result | Reference |
| Veber-Hirschmann peptide | Tri-N-methylation | Oral Bioavailability | 10% | [17] |
| Antimicrobial Peptide | D-amino acid substitutions at termini | Antimicrobial Activity | Maintained | [20] |
| Antimicrobial Peptide | D-amino acid substitutions in middle | Antimicrobial Activity | Lost | [20] |
Experimental Protocols
Protocol for Solid-Phase Peptide Synthesis (SPPS) with nnAAs
Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides, including those with nnAAs.[13][24][25][26] The most common strategy is Fmoc/tBu chemistry.
Materials:
-
Resin (e.g., Rink Amide for C-terminal amides)
-
Fmoc-protected amino acids (natural and non-natural)
-
Solvents: N,N-dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Coupling reagents: e.g., HATU, HBTU, HOBt
-
Activator base: N,N-Diisopropylethylamine (DIEA)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIPS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[13]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step. Wash the resin thoroughly with DMF.[13]
-
Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid (3-5 equivalents), coupling reagent (e.g., HATU, 3-5 equivalents), and DIEA (6-10 equivalents) in DMF. b. Add the activation mixture to the resin and agitate for 1-2 hours. Note: For sterically hindered nnAAs or N-methylated amino acids, extended coupling times (4-12 hours) and more potent coupling reagents like HATU may be necessary.[13] c. Wash the resin with DMF and DCM.
-
Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[13]
-
Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution. b. Precipitate the crude peptide by adding the solution to cold diethyl ether. c. Centrifuge to pellet the peptide, wash with ether, and dry under vacuum.[13] d. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[13] e. Confirm identity and purity using mass spectrometry (MS) and analytical HPLC.[1][27]
Protocol for Proteolytic Stability Assay
This assay determines the stability of a peptide in the presence of proteases or biological fluids like serum or plasma.[28]
Materials:
-
Peptide stock solution (of known concentration)
-
Human serum or plasma, or a specific protease solution (e.g., trypsin, chymotrypsin)
-
Incubation buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10% TFA or Acetonitrile with 1% TFA)
-
RP-HPLC system
-
Mass Spectrometer
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, add the peptide stock solution to pre-warmed (37°C) human serum or protease solution to achieve a final desired peptide concentration. b. Immediately take a time point zero (t=0) aliquot and quench the reaction by adding it to the quenching solution. This sample represents 100% intact peptide.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr), withdraw aliquots and quench the reaction as in step 1b.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.[29]
-
Analysis: a. Analyze each sample by RP-HPLC.[29] b. Quantify the amount of remaining intact peptide by integrating the area of the corresponding peak in the chromatogram.[29] c. Optionally, use mass spectrometry to identify cleavage products and determine the exact site of proteolysis.[28]
-
Data Interpretation: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) of the peptide under the assay conditions.
Visualizing Workflows and Pathways
Diagrams created using Graphviz illustrate key processes in nnAA-based peptide design.
Caption: A typical workflow for rationally designing peptides using non-natural amino acids.
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS) for nnAA incorporation.
Conclusion
The strategic incorporation of non-natural amino acids has become an indispensable tool in peptide drug discovery.[1] By moving beyond the 20 canonical amino acids, researchers can systematically engineer peptides with superior stability, enhanced bioavailability, and tailored functionalities.[30][31] The continued development of novel nnAA building blocks and synthetic methodologies promises to further expand the therapeutic potential of peptides, paving the way for a new generation of highly effective and robust peptide-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. β-Amino Acids: Versatile Peptidomimetics: Ingenta Connect [ingentaconnect.com]
- 13. benchchem.com [benchchem.com]
- 14. Strategies for Incorporating Unnatural Amino Acids into Proteins | MolecularCloud [molecularcloud.org]
- 15. Site-selective editing of peptides via backbone modification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. frontiersin.org [frontiersin.org]
- 17. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. rsc.org [rsc.org]
- 28. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 30. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 31. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Conformationally Constrained Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conformationally constrained amino acids are modified versions of natural amino acids that have restricted rotational freedom along their backbone or side chains. This structural rigidity is a powerful tool in medicinal chemistry and drug design, offering a solution to the inherent limitations of natural peptides, such as poor metabolic stability and low binding affinity. By reducing the conformational flexibility, these modified amino acids can lock a peptide into a specific, biologically active three-dimensional shape. This pre-organization minimizes the entropic penalty upon binding to a biological target, leading to enhanced binding affinity and selectivity. Furthermore, the constrained structure can sterically hinder the approach of proteases, significantly increasing the peptide's half-life in biological systems. This guide provides a comprehensive overview of the core principles, synthesis, analysis, and applications of conformationally constrained amino acids in modern drug discovery.
Core Principles of Conformational Constraint
The structure and flexibility of a peptide are defined by a series of torsional angles along its backbone (phi, ψ, ω) and side chains (χ). Natural amino acids in a peptide chain can adopt a wide range of conformations due to the relatively free rotation around these bonds. Introducing conformational constraints aims to limit this rotational freedom, thereby favoring a specific, desired conformation.
The primary advantages of incorporating conformational constraints include:
-
Enhanced Binding Affinity: By pre-organizing the peptide into its bioactive conformation, the entropic cost of binding to a receptor is reduced, leading to a significant increase in binding affinity (lower Kd or IC50 values).
-
Improved Metabolic Stability: The rigid structure of constrained peptides can make them less susceptible to degradation by proteases, which often recognize and cleave peptides in their extended conformations. This leads to a longer plasma half-life.
-
Increased Receptor Selectivity: By locking the peptide into a conformation that is specific for a particular receptor subtype, off-target effects can be minimized, leading to improved selectivity and a better safety profile.
-
Enhanced Cell Permeability: In some cases, conformational constraints can favor a conformation that masks polar groups and exposes hydrophobic surfaces, facilitating passive diffusion across cell membranes.
Strategies for Introducing Conformational Constraints
Several chemical strategies have been developed to introduce conformational constraints into amino acids and peptides. The choice of strategy depends on the desired secondary structure and the specific application.
-
N-Alkylation: The substitution of a backbone amide proton with an alkyl group, most commonly a methyl group (N-methylation), eliminates a hydrogen bond donor. This modification can disrupt β-sheet structures but can also favor specific cis-amide bond conformations and protect against proteolysis.
-
α,α-Disubstitution: Introducing a second substituent at the α-carbon of an amino acid restricts the rotation around the phi (φ) and psi (ψ) backbone dihedral angles. A prominent example is the use of α-aminoisobutyric acid (Aib).
-
Side-Chain to Side-Chain Cyclization: Covalent linkage of two amino acid side chains within a peptide sequence is a widely used strategy to induce a specific secondary structure.
-
Lactam Bridges: Formation of an amide bond between the side chains of an acidic amino acid (e.g., Asp or Glu) and a basic amino acid (e.g., Lys or Orn).
-
Disulfide Bridges: Oxidation of the thiol groups of two cysteine residues to form a disulfide bond is a common method for cyclization.
-
Hydrocarbon Stapling: This technique involves the introduction of two unnatural amino acids with olefin-containing side chains (e.g., α-methyl, α-alkenyl amino acids) at specific positions (commonly i and i+4 or i and i+7). A subsequent ring-closing metathesis (RCM) reaction forms a hydrocarbon "staple" that locks the peptide into an α-helical conformation. This has been particularly effective for stabilizing helices involved in protein-protein interactions.
-
-
Backbone Cyclization: Formation of a peptide bond between the N-terminus and the C-terminus of a peptide (head-to-tail cyclization) or between a terminus and a side chain. This creates a cyclic peptide with significantly reduced conformational freedom.
-
Incorporation of Cyclic Amino Acids: The use of rigid, cyclic amino acid analogs, such as proline and its derivatives, can effectively constrain the peptide backbone.
Data Presentation: Quantitative Comparison of Constrained vs. Linear Peptides
The introduction of conformational constraints leads to measurable improvements in the biopharmaceutical properties of peptides. The following tables summarize quantitative data comparing the binding affinities and metabolic stabilities of constrained peptides to their linear counterparts.
Table 1: Comparison of Receptor Binding Affinity (IC50/Kd Values)
| Peptide Class | Constrained Peptide | Linear Counterpart | Target Receptor | Constrained IC50/Kd | Linear IC50/Kd | Fold Improvement | Reference |
| RGD Peptides | cyclo(RGDfV) | GRGDS | Integrin αvβ3 | 1.5 nM (IC50) | 200 nM (IC50) | ~133 | [1] |
| c(RGDfK) | GRGDSPK | Integrin αvβ3 | 3.2 nM (IC50) | >10,000 nM (IC50) | >3125 | [2] | |
| Conotoxins | cVc1.1 | Vc1.1 | α9α10 nAChR | 9.2 µM (IC50) | 549 nM (IC50) | - (decreased) | [3] |
| [D11A,E14A]Vc1.1 (cyclic) | [D11A,E14A]Vc1.1 (linear) | GABABR | - | - | 3700-8800 (selectivity) | [3] | |
| c[S9A]TxID-6 | [S9A]TxID | α3β4 nAChR | Reduced activity | Higher activity | - (decreased) | [4] | |
| Designed Binders | Cyclic Peptide | Linear Peptide | Ribonuclease | 6.5 µM (Kd) | 7.5 nM (Kd) | - (decreased) | [5] |
Note: The effect of cyclization on binding affinity is context-dependent and does not always lead to an improvement.
Table 2: Comparison of Metabolic Stability
| Peptide | Constraint Type | Assay System | Half-life (t1/2) | Linear Counterpart | Linear Half-life (t1/2) | Reference |
| NYBSP-4 | Double-stapled | Human Plasma | > 289 min | NYBSP-C | > 289 min | [6] |
| Stapled BH3 peptide | Hydrocarbon staple | In vitro protease assay | 9-fold longer | Unstapled BH3 peptide | - | [7] |
| Cyclic hexapeptide 1 | N-methylation, cyclization | Rat Liver Microsomes | 15 min | - | - | [8] |
| Cyclic hexapeptide 2 | N-methylation, cyclization | Rat Liver Microsomes | > 60 min | - | - | [8] |
| MyD88 inhibitor (cyclic) | Backbone cyclization | Rat Plasma | ~240 min | MyD88 inhibitor (linear) | ~30 min | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and characterization of conformationally constrained peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Stapled Peptide
This protocol outlines the synthesis of a hydrocarbon-stapled peptide using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-S5 ((S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-2-methyl-hept-6-enoic acid)
-
Fmoc-R8 ((R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-2-methyl-dec-9-enoic acid)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA)
-
Grubbs' first-generation catalyst
-
1,2-Dichloroethane (DCE)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling: In a separate vial, pre-activate the Fmoc-amino acid (5 equivalents relative to resin loading) with HCTU (4.9 eq.) and DIPEA (10 eq.) in DMF for 2-5 minutes. Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours. For the unnatural amino acids (Fmoc-S5 and Fmoc-R8), use 3 equivalents and extend the coupling time to 4 hours. A double coupling can be performed if necessary.
-
Monitoring: Monitor the coupling completion using a ninhydrin test.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times) after each coupling step.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Ring-Closing Metathesis (RCM):
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM.
-
Swell the resin in DCE for 30 minutes.
-
In a separate flask, dissolve Grubbs' first-generation catalyst (10-20 mol% relative to the peptide) in DCE.
-
Add the catalyst solution to the resin and bubble with nitrogen for 2-4 hours at room temperature.
-
Wash the resin with DCE (3 times) and DCM (3 times).
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
-
Purification: Purify the crude peptide by preparative reverse-phase HPLC (RP-HPLC).
-
Characterization: Confirm the identity and purity of the stapled peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique to assess the secondary structure of peptides in solution.
Materials:
-
Purified peptide
-
Phosphate buffer (e.g., 10 mM, pH 7.4)
-
Quartz cuvette (1 mm path length)
-
CD spectropolarimeter
Procedure:
-
Sample Preparation: Dissolve the purified peptide in the phosphate buffer to a final concentration of 50-100 µM. Prepare a buffer blank with the same buffer.
-
Instrument Setup: Turn on the CD spectropolarimeter and purge with nitrogen gas for at least 30 minutes. Set the scanning parameters: wavelength range 190-260 nm, data pitch 1 nm, scanning speed 50 nm/min, and 3 accumulations.
-
Blank Measurement: Record the CD spectrum of the buffer blank in the quartz cuvette.
-
Sample Measurement: Rinse the cuvette thoroughly with deionized water and then with the peptide solution. Record the CD spectrum of the peptide sample.
-
Data Processing:
-
Subtract the buffer blank spectrum from the sample spectrum.
-
Convert the raw CD data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (mdeg × 100) / (c × n × l) where:
-
mdeg is the observed ellipticity in millidegrees
-
c is the molar concentration of the peptide
-
n is the number of amino acid residues
-
l is the path length of the cuvette in cm.
-
-
-
Structural Interpretation:
-
α-helix: Characterized by two negative bands at ~222 nm and ~208 nm and a strong positive band at ~192 nm.
-
β-sheet: Typically shows a single negative band around 218 nm and a positive band around 195 nm.
-
Random coil: Exhibits a strong negative band below 200 nm.
-
Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.
-
Protocol 3: Metabolic Stability Assay in Human Liver Microsomes
This assay assesses the in vitro metabolic stability of a constrained peptide by measuring its rate of disappearance when incubated with human liver microsomes.
Materials:
-
Purified peptide
-
Human liver microsomes (HLM)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard
-
96-well plate
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing the peptide (final concentration 1 µM) and HLM (final concentration 0.5 mg/mL) in phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold ACN containing an internal standard to the respective wells.
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent peptide at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent peptide versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t1/2) × (incubation volume / mg of microsomal protein).
-
Visualizations
Rational Design Workflow for Constrained Peptide Inhibitors
The development of a constrained peptide inhibitor is a systematic process that integrates computational design, chemical synthesis, and biophysical and biological evaluation.
Caption: A systematic workflow for the rational design of constrained peptide inhibitors.
GLP-1 Receptor Signaling Pathway
Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis. Its effects are mediated by the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR). Constrained GLP-1 analogs are being developed as long-acting therapeutics for type 2 diabetes.
Caption: Simplified GLP-1 receptor signaling pathway in pancreatic β-cells.
Conclusion
Conformationally constrained amino acids are indispensable tools in modern drug discovery, providing a rational and effective means to enhance the therapeutic potential of peptide-based drugs. By imparting structural rigidity, these modifications can overcome the inherent limitations of natural peptides, leading to compounds with improved binding affinity, metabolic stability, and receptor selectivity. The continued development of novel constraining strategies, coupled with advanced computational and analytical techniques, promises to further expand the application of constrained peptides in targeting a wide range of diseases. This technical guide provides a foundational understanding of the principles, methods, and applications in this exciting and rapidly evolving field, serving as a valuable resource for researchers dedicated to the design and development of next-generation peptide therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. connectsci.au [connectsci.au]
- 4. researchgate.net [researchgate.net]
- 5. Design of linear and cyclic peptide binders from protein sequence information - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. connectsci.au [connectsci.au]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Fmoc-β-cyclobutyl-D-ala-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, offering the potential to enhance peptide stability, potency, and receptor selectivity.[1] Fmoc-β-cyclobutyl-D-ala-OH is a non-proteinogenic amino acid characterized by a bulky, hydrophobic cyclobutyl side chain. This unique structural feature can impart favorable conformational constraints on the peptide backbone, potentially leading to improved biological activity and resistance to enzymatic degradation.[1] These application notes provide detailed protocols for the efficient incorporation of Fmoc-β-cyclobutyl-D-ala-OH into peptides using manual solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry.
Properties of Fmoc-β-cyclobutyl-D-ala-OH
A thorough understanding of the physicochemical properties of Fmoc-β-cyclobutyl-D-ala-OH is crucial for its successful application in SPPS.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₃NO₄ | Chem-Impex |
| Molecular Weight | 365.43 g/mol | Chem-Impex |
| Appearance | White to off-white powder | Chem-Impex |
| Purity | ≥98% | Chem-Impex |
| Solubility | Soluble in DMF and NMP | [2] |
| Storage | 2-8°C | Chem-Impex |
Experimental Protocols
Due to the steric hindrance of the cyclobutyl group, optimizing coupling conditions is critical for achieving high incorporation efficiency. The following protocols are recommended for the successful synthesis of peptides containing β-cyclobutyl-D-alanine.
Protocol 1: Standard Coupling of Fmoc-β-cyclobutyl-D-ala-OH
This protocol is suitable for most coupling steps but may require optimization for particularly challenging sequences.
1. Resin Swelling:
- Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
- Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate the mixture for 5 minutes.
- Drain the solution.
- Repeat the piperidine treatment for another 10 minutes.
- Wash the resin thoroughly with DMF (5 x 1 min).
3. Coupling of Fmoc-β-cyclobutyl-D-ala-OH:
- In a separate vessel, pre-activate Fmoc-β-cyclobutyl-D-ala-OH (4 equivalents relative to resin loading).
- Dissolve the amino acid, a coupling reagent (e.g., HATU, 3.9 equivalents), and a non-nucleophilic base (e.g., DIPEA, 8 equivalents) in DMF.[3]
- Allow the pre-activation to proceed for 1-5 minutes.[3]
- Add the activated amino acid solution to the resin.
- Allow the coupling reaction to proceed for 45-60 minutes.[3]
- Wash the resin with DMF (3 x 1 min).
- Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Protocol 2: Double Coupling for Sterically Hindered Residues
This protocol is recommended if the Kaiser test in Protocol 1 indicates incomplete coupling (blue beads).
1. First Coupling:
- Follow steps 3.1-3.5 of Protocol 1.
2. Second Coupling:
- Prepare a fresh solution of activated Fmoc-β-cyclobutyl-D-ala-OH as described in step 3.2 of Protocol 1.
- Add the fresh solution to the resin and allow it to react for another 45-60 minutes.[3]
- Wash the resin thoroughly with DMF (3 x 1 min) and then DCM (2 x 1 min).
- Perform a Kaiser test to confirm completion.
Protocol 3: Peptide Cleavage and Deprotection
1. Resin Washing and Drying:
- After the final Fmoc deprotection and any N-terminal modification, wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
- Dry the resin under vacuum for at least 1 hour.
2. Cleavage from Resin:
- Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
3. Peptide Precipitation and Purification:
- Filter the resin and collect the TFA solution containing the cleaved peptide.
- Precipitate the peptide by adding the TFA solution to cold diethyl ether.
- Centrifuge the mixture to pellet the crude peptide.
- Wash the peptide pellet with cold diethyl ether.
- Dry the crude peptide under vacuum.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the purified peptide by mass spectrometry (MS).
Quantitative Data
The choice of coupling reagent significantly impacts the efficiency of incorporating sterically hindered amino acids like Fmoc-β-cyclobutyl-D-ala-OH. The following table summarizes the relative reactivity of common coupling reagents.
| Coupling Reagent | Activating Group | Relative Reactivity | Notes |
| DCC/DIC | - | Low | Often inefficient for hindered couplings. |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but may be insufficient for very hindered residues. |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU. |
| HATU/PyAOP | OAt ester | Very High | Among the most efficient reagents due to the high reactivity of OAt esters. Recommended for Fmoc-β-cyclobutyl-D-ala-OH. [3] |
| COMU | Oxyma ester | Very High | Comparable or superior to HATU, with an improved safety profile. Also highly recommended. [3] |
Application Example: Targeting the Menin-MLL Interaction
Menin is a scaffold protein that plays a crucial role in the pathogenesis of acute leukemias by interacting with the mixed-lineage leukemia (MLL) protein. Disrupting this protein-protein interaction is a promising therapeutic strategy. A peptide containing cyclobutyl alanine has been identified as a potent binder to menin, demonstrating the potential of incorporating this unnatural amino acid in the development of novel cancer therapeutics.[2]
The binding affinity of this peptide was determined to be significantly improved compared to the original sequence, with a dissociation constant (Kd) of 34 nM.[2]
Visualizations
Experimental Workflow for SPPS
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Logical Relationship for Peptide Screening
Caption: Workflow for the discovery of bioactive peptides.
Signaling Pathway Inhibition
Caption: Inhibition of the Menin-MLL interaction by a peptide.
References
Application Notes and Protocols for the Incorporation of Fmoc-β-cyclobutyl-D-Ala-OH into Synthetic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, offering the potential to enhance therapeutic properties such as metabolic stability, conformational rigidity, and receptor affinity. Fmoc-β-cyclobutyl-D-Ala-OH is a unique synthetic amino acid that, due to its bulky cyclobutyl side chain and β-amino acid structure, can impart significant conformational constraints and resistance to enzymatic degradation upon a peptide backbone.
These application notes provide a comprehensive guide for the successful incorporation of Fmoc-β-cyclobutyl-D-Ala-OH into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The protocols outlined below address the specific challenges associated with the steric hindrance of this amino acid and offer optimized conditions for coupling, cleavage, and purification.
Properties of Fmoc-β-cyclobutyl-D-Ala-OH
A clear understanding of the physicochemical properties of Fmoc-β-cyclobutyl-D-Ala-OH is crucial for its effective use in peptide synthesis.
| Property | Value |
| Molecular Formula | C₂₂H₂₃NO₄ |
| Molecular Weight | 365.43 g/mol |
| Appearance | White to off-white powder |
| Purity (Typical) | ≥98% |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |
| Storage | Store at 2-8°C |
Recommended Materials and Reagents
Resins
-
Rink Amide resin (for C-terminal amide peptides)
-
Wang resin or 2-Chlorotrityl chloride resin (for C-terminal carboxylic acid peptides)
Amino Acids and Reagents
-
Fmoc-β-cyclobutyl-D-Ala-OH
-
Standard Fmoc-protected amino acids
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Additives:
-
HOBt (Hydroxybenzotriazole)
-
Oxyma Pure®
-
-
Bases:
-
DIPEA (N,N-Diisopropylethylamine)
-
2,4,6-Collidine
-
-
Fmoc Deprotection Solution: 20% Piperidine in DMF
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Cleavage Cocktail (Reagent K): TFA (Trifluoroacetic acid) / H₂O / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)
-
Precipitation and Washing: Cold diethyl ether
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow for incorporating Fmoc-β-cyclobutyl-D-Ala-OH into a peptide sequence using Fmoc-SPPS.
Detailed Protocol for Incorporating Fmoc-β-cyclobutyl-D-Ala-OH
Due to the steric hindrance of the cyclobutyl group, optimized coupling conditions are recommended.
1. Resin Swelling:
-
Swell the chosen resin in DMF for at least 30 minutes in a reaction vessel.
2. Standard Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Wash the resin thoroughly with DMF (3-5 times).
3. Coupling of Fmoc-β-cyclobutyl-D-Ala-OH (Optimized for Steric Hindrance):
-
Pre-activation: In a separate vial, dissolve Fmoc-β-cyclobutyl-D-Ala-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, a double coupling strategy may be employed.[1]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
4. Coupling of Subsequent Amino Acids:
-
The coupling of the next amino acid onto the β-cyclobutyl-D-Ala residue may also be hindered. It is advisable to use a potent coupling reagent like HATU and extend the coupling time.
5. Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
-
Treat the dried resin with a cleavage cocktail (e.g., Reagent K) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
6. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
-
Characterize the purified peptide by mass spectrometry to confirm its identity and purity.[3]
Quantitative Data
Comparison of Coupling Reagents for Sterically Hindered Amino Acids
The choice of coupling reagent is critical when incorporating bulky amino acids. The following table provides a comparison of commonly used reagents.
| Coupling Reagent | Class | Typical Reaction Time | Coupling Efficiency (Yield) | Purity | Risk of Epimerization |
| HATU | Aminium Salt | 20 - 45 min | > 99.5% | Very High | Very Low |
| HBTU | Aminium Salt | 30 - 60 min | 98 - 99.5% | High | Low to Moderate |
| DIC/HOBt | Carbodiimide | 60 - 120 min | 95 - 98% | Good | Low |
| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99% | High | Low |
Note: Data is representative for sterically hindered amino acids and may vary depending on the specific peptide sequence and synthesis conditions.
Representative Yield and Purity Data
While specific data for peptides containing Fmoc-β-cyclobutyl-D-Ala-OH is limited in the literature, the following table provides expected outcomes based on the synthesis of peptides with other bulky, non-natural amino acids.
| Peptide Sequence (UAA Highlighted) | Synthesis Scale (mmol) | Overall Yield (%) | Purity (%) | Analytical Method |
| Ac-Tyr-β-cyclobutyl-D-Ala -Gly-Phe-Met-NH₂ | 0.1 | 15-25 | >95 | RP-HPLC, MS |
| H-Ala-Val-β-cyclobutyl-D-Ala -Leu-Ile-Gly-OH | 0.1 | 10-20 | >95 | RP-HPLC, MS |
Note: Yields are highly sequence-dependent and can be influenced by aggregation and the number of difficult couplings.
Visualizing Key Processes
HATU Coupling Mechanism
The diagram below illustrates the mechanism of peptide bond formation using the highly efficient HATU coupling reagent.
Troubleshooting Low Coupling Efficiency
This decision tree provides a logical workflow for addressing incomplete coupling reactions when incorporating Fmoc-β-cyclobutyl-D-Ala-OH.
Conclusion
The successful incorporation of Fmoc-β-cyclobutyl-D-Ala-OH into synthetic peptides requires careful consideration of the steric challenges it presents. By employing potent coupling reagents such as HATU, extending reaction times, and considering strategies like double coupling, researchers can effectively synthesize peptides containing this valuable non-natural amino acid. The protocols and data provided in these application notes serve as a detailed guide to facilitate the use of Fmoc-β-cyclobutyl-D-Ala-OH in the development of novel peptide-based therapeutics and research tools.
References
Application Notes & Protocols: Coupling of Fmoc-beta-cyclobutyl-D-ala-OH in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of unnatural amino acids into peptide sequences is a critical strategy for developing novel therapeutics with enhanced stability, potency, and conformational rigidity. Fmoc-beta-cyclobutyl-D-ala-OH is a sterically hindered amino acid derivative whose bulky cyclobutyl group presents a significant challenge to standard peptide coupling protocols. Inefficient coupling can lead to deletion sequences, low yields, and racemization, compromising the integrity of the final peptide.
These application notes provide a comprehensive guide to the effective coupling of this compound during Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The protocols detailed below are designed to overcome the steric hindrance imposed by the β-cyclobutyl moiety by leveraging high-efficiency coupling reagents.
The Challenge: Steric Hindrance
The primary obstacle in coupling this compound is the steric bulk of the cyclobutyl group adjacent to the carboxyl function. This bulk impedes the approach of the N-terminal amine of the growing peptide chain to the activated carboxylic acid. Standard coupling reagents may fail to achieve complete and timely amide bond formation. Therefore, the selection of an appropriate coupling reagent and optimized reaction conditions is paramount for success.[1][2]
Recommended Coupling Reagents
For sterically hindered amino acids, aminium/uronium salt-based reagents are highly recommended due to their superior reactivity and ability to suppress side reactions.[3]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for difficult couplings.[4] It forms a highly reactive OAt-active ester, which accelerates amide bond formation and minimizes the risk of epimerization. The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, making HATU more efficient than HBTU.[1][5]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient and popular coupling reagent suitable for most standard couplings. While generally effective, it may be slightly slower and less efficient than HATU for severely hindered residues.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt that incorporates the OxymaPure additive, offering coupling efficiencies comparable to HATU with an improved safety profile and better solubility.[6]
A Note on Carbodiimides: While the classic DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole) method is broadly used, it is often less effective for sterically demanding couplings and may require longer reaction times or double coupling strategies.
Quantitative Data: Recommended Reagent Stoichiometry
The following table summarizes the recommended molar equivalents of reagents relative to the N-terminal amine loading of the resin (1.0 eq). It is crucial to use the activating agent in slight excess but to avoid a large excess of aminium reagents like HATU, which can cause a guanidinylation side reaction on the free N-terminus.[1][3]
| Reagent / Component | Protocol 1: HATU | Protocol 2: HBTU | Protocol 3: DIC/Additive |
| This compound | 3.0 - 5.0 eq | 3.0 - 5.0 eq | 3.0 - 5.0 eq |
| Coupling Reagent | 2.9 - 4.9 eq | 2.9 - 4.9 eq | 3.0 - 5.0 eq (DIC) |
| Additive | N/A (included) | N/A (included) | 3.0 - 5.0 eq (HOBt/Oxyma) |
| Base (DIPEA / Collidine) | 6.0 - 10.0 eq | 6.0 - 10.0 eq | 1.0 - 2.0 eq (if needed) |
| Solvent | DMF | DMF | DMF / DCM |
| Typical Reaction Time | 1 - 4 hours | 2 - 6 hours | 4 - 12 hours |
Note: The amount of coupling reagent is kept slightly substoichiometric relative to the amino acid to ensure complete activation of the acid without leaving excess reagent to cause side reactions.
Experimental Protocols
The following protocols outline a single coupling cycle for incorporating this compound onto a resin-bound peptide with a free N-terminal amine.[7]
General Preparatory Steps (Prior to Coupling)
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes in the reaction vessel.[7]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Perform this step twice: once for 3-5 minutes and a second time for 15-20 minutes to ensure complete removal of the Fmoc protecting group.[8]
-
Washing: Thoroughly wash the resin with DMF (5-7 cycles) to remove all traces of piperidine.
Protocol 1: High-Efficiency Coupling with HATU
This is the recommended protocol for maximizing coupling efficiency and minimizing reaction time.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3-5 eq) and HATU (2.9-4.9 eq) in DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 eq) to the activation solution. The use of the weaker base collidine is recommended to minimize potential racemization. Allow the pre-activation to proceed for 1-2 minutes.
-
Coupling Reaction: Add the activation solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Check for reaction completion using a qualitative test (e.g., Kaiser or Ninhydrin test). A negative result (yellow beads for Kaiser test) indicates a complete reaction. If the test is positive, extend the coupling time or consider a second coupling (recoupling).
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 cycles) to remove excess reagents and byproducts.
Protocol 2: Coupling with HBTU
A robust and reliable alternative to HATU.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3-5 eq) and HBTU (2.9-4.9 eq) in DMF.
-
Activation: Add DIPEA (6-10 eq) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activation solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-6 hours.
-
Monitoring & Washing: Follow steps 4 and 5 from Protocol 1.
Protocol 3: Coupling with DIC/Oxyma
A carbodiimide-based method, enhanced with OxymaPure to improve efficiency and reduce racemization compared to HOBt.
-
Solution Preparation: In a separate vessel, dissolve this compound (3-5 eq) and OxymaPure (3-5 eq) in DMF.
-
Coupling Reaction: Add the amino acid/Oxyma solution to the deprotected peptide-resin. Then, add N,N'-Diisopropylcarbodiimide (DIC) (3-5 eq) to the reaction vessel. Agitate the mixture at room temperature for 4-12 hours.
-
Monitoring & Washing: Follow steps 4 and 5 from Protocol 1. Due to the longer reaction time, monitoring is especially critical.
Visualizations
Workflow for a Single SPPS Coupling Cycle
The diagram below illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of a new amino acid.
Caption: General workflow for one amino acid coupling cycle in Fmoc-SPPS.
Logical Pathway of Carboxyl Group Activation
This diagram shows the logical progression from a free carboxylic acid to a peptide bond via an activated intermediate, which is the core principle of the coupling reaction.
Caption: Logical flow of carboxyl activation and subsequent amide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Application Notes: Fmoc Deprotection of β-Cyclobutyl-D-alanine
Abstract
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is fundamental to modern solid-phase peptide synthesis (SPPS) due to its lability under mild basic conditions.[1] However, its removal can be challenging for sterically hindered amino acids, such as β-cyclobutyl-D-alanine. The bulky cyclobutyl side chain can physically obstruct the deprotection reagent from accessing the Fmoc group, leading to incomplete deprotection.[2][3] This results in the formation of deletion sequences, which complicates purification and significantly lowers the overall yield and purity of the final peptide.[2] These application notes provide a comprehensive guide with detailed protocols and troubleshooting strategies for the efficient Fmoc deprotection of β-cyclobutyl-D-alanine and other sterically hindered residues.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[4] The process involves two primary steps:
-
Proton Abstraction: A base, typically the secondary amine piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.[5]
-
β-Elimination & Adduct Formation: This abstraction forms a stabilized carbanion intermediate that undergoes elimination, releasing the free N-terminal amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[5] The excess piperidine in the solution then acts as a scavenger, trapping the electrophilic DBF to form a stable adduct, which drives the reaction to completion and prevents side reactions.[6]
Challenges with β-Cyclobutyl-D-alanine
The primary challenge in the Fmoc deprotection of β-cyclobutyl-D-alanine is steric hindrance. Sterically hindered amino acids are those with bulky side chains that interfere with chemical reactions at the peptide backbone.[2] The cyclobutyl group near the N-terminus can physically block the piperidine base from efficiently accessing the Fmoc group, slowing the deprotection rate and often resulting in incomplete removal.[3]
Table 1: Common Sterically Hindered Amino Acids
| Amino Acid Type | Examples | Rationale for Hindrance |
|---|---|---|
| β-Branched | Valine, Isoleucine | Side-chain branching at the β-carbon restricts access to the backbone. |
| Bulky Aromatic | Tryptophan, Tyrosine | Large aromatic side chains can shield the N-terminus. |
| Non-Natural Bulky | β-Cyclobutyl-alanine , β-Cyclohexyl-alanine | Cyclic alkyl groups create significant steric bulk close to the peptide backbone. |
| Protected Residues | Arginine(Pbf), Aspartic Acid(OtBu) | Bulky side-chain protecting groups can contribute to steric hindrance.[7] |
Experimental Protocols
Due to the steric hindrance of β-cyclobutyl-D-alanine, standard deprotection protocols may be insufficient. An enhanced protocol using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often required for complete Fmoc removal.[1]
Protocol 1: Standard Fmoc Deprotection
This protocol is suitable for routine deprotection but may require extended reaction times for hindered residues.
Materials:
-
Fmoc-β-cyclobutyl-D-alanine-loaded resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Solid-phase peptide synthesis (SPPS) reaction vessel
-
Inert gas (Nitrogen or Argon)
Reagent Preparation:
-
Deprotection Solution (20% Piperidine in DMF): Prepare fresh by carefully adding 20 mL of piperidine to 80 mL of DMF. Mix thoroughly.[4]
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes in the reaction vessel.[6]
-
Initial Wash: Drain the DMF. Wash the resin with fresh DMF (3x resin volume) for 1 minute and drain. Repeat twice.[4]
-
First Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate the mixture for 3-5 minutes at room temperature.[8] Drain the solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution. Agitate for 20-30 minutes.[3] For hindered residues like β-cyclobutyl-D-alanine, extending this step to 45-60 minutes may be necessary.
-
Final Wash: Drain the deprotection solution. Wash the resin thoroughly with DMF (at least 6-7 times) to completely remove residual piperidine and the DBF-piperidine adduct.[6]
-
Confirmation (Optional but Recommended): Perform a Kaiser test to confirm the presence of a free primary amine, indicating complete deprotection.[3]
Protocol 2: Enhanced Fmoc Deprotection using DBU
This protocol is recommended for β-cyclobutyl-D-alanine and other difficult sequences where standard conditions fail.
Materials:
-
Same as Protocol 1, with the addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Reagent Preparation:
-
DBU Deprotection Solution (2% DBU / 2% Piperidine in DMF): Prepare fresh by adding 2 mL of DBU and 2 mL of piperidine to 96 mL of DMF.[8]
Methodology:
-
Resin Swelling & Wash: Follow steps 1 and 2 from Protocol 1.
-
First Deprotection: Add the 2% DBU / 2% Piperidine in DMF solution to the resin. Agitate for 2-5 minutes at room temperature.[3] Drain the solution.
-
Second Deprotection: Add a fresh portion of the DBU deprotection solution. Agitate for an additional 5-15 minutes.
-
Final Wash: Drain the solution and wash the resin extensively with DMF (at least 7-8 times) to remove all traces of DBU and piperidine.[3]
-
Confirmation: Perform a Kaiser test. A positive result (blue beads) confirms successful Fmoc removal.[3]
Quantitative Data and Reaction Conditions
The choice of deprotection conditions is critical for success. The following table summarizes recommended parameters.
Table 2: Recommended Fmoc Deprotection Conditions
| Parameter | Standard Conditions | Enhanced Conditions (for Hindered Residues) |
|---|---|---|
| Base Reagent | Piperidine | Piperidine + DBU |
| Concentration | 20% (v/v) in DMF[3] | 2% (v/v) Piperidine + 2% (v/v) DBU in DMF[8] |
| Reaction Time | 2 steps: 3-5 min, then 20-30 min[8] | 2 steps: 2-5 min, then 5-15 min[3] |
| Temperature | Room Temperature | Room Temperature |
| Key Advantage | Widely used, well-established | Faster, more effective for hindered residues[1] |
| Key Consideration | May be incomplete for bulky residues[2] | Requires more extensive washing to remove DBU[3] |
Workflow and Monitoring
A systematic workflow ensures reproducible results. Deprotection can be monitored qualitatively with the Kaiser test or quantitatively using UV-Vis spectroscopy to measure the release of the DBF-piperidine adduct, which has a strong absorbance around 301 nm.[2][5]
Troubleshooting Incomplete Deprotection
If the Kaiser test is negative (beads remain yellow or colorless), it suggests incomplete Fmoc removal.[2] A logical troubleshooting approach is necessary to address the issue without compromising the peptide.
References
Application Notes and Protocols for HATU-Mediated Coupling of Fmoc-β-cyclobutyl-D-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis, the incorporation of non-proteinogenic amino acids is a key strategy for developing novel peptide-based therapeutics with enhanced pharmacological properties. Fmoc-β-cyclobutyl-D-Ala-OH is a synthetic amino acid derivative that introduces a unique structural motif, offering the potential for increased stability, modified bioactivity, and controlled conformational constraints within a peptide sequence.[1] However, the bulky nature of the β-cyclobutyl group presents a steric challenge for efficient peptide bond formation.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a superior coupling reagent, particularly for sterically hindered amino acids.[2][3] Its high reactivity and ability to suppress racemization make it an ideal choice for challenging coupling reactions.[2][4] HATU's mechanism involves the rapid formation of a highly reactive OAt-active ester, which facilitates efficient acylation of the N-terminal amine of the growing peptide chain.[5] These application notes provide a detailed protocol for the efficient coupling of Fmoc-β-cyclobutyl-D-Ala-OH using HATU in solid-phase peptide synthesis (SPPS).
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Appearance |
| Fmoc-β-cyclobutyl-D-Ala-OH | C₂₂H₂₃NO₄ | 365.43 g/mol | White to off-white solid |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 g/mol | White to off-white crystalline powder |
Quantitative Data on Coupling Efficiency
While specific quantitative data for the coupling of Fmoc-β-cyclobutyl-D-Ala-OH is not extensively published, the following table provides representative data for the performance of HATU with other sterically hindered amino acids, which can be considered a reasonable proxy. The data highlights HATU's superior efficiency compared to other common coupling reagents.
| Coupling Reagent | Amino Acid Type | Typical Reaction Time | Coupling Yield (%) | Key Advantages |
| HATU | Sterically Hindered | 20 - 60 min | >99% | Highly reactive, low racemization [1] |
| HBTU | Sterically Hindered | 30 - 60 min | 98 - 99.5% | Good efficiency, cost-effective |
| COMU | Sterically Hindered | 20 - 45 min | >99% | High reactivity, improved safety profile |
| DIC/HOBt | Sterically Hindered | 60 - 120 min | Variable, often lower | Economical, but less effective for hindered couplings |
Experimental Protocols
This section details the protocol for the HATU-mediated coupling of Fmoc-β-cyclobutyl-D-Ala-OH during Fmoc-based solid-phase peptide synthesis (SPPS). Due to the steric hindrance of the β-cyclobutyl group, a double coupling strategy is recommended to ensure a high coupling efficiency.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-β-cyclobutyl-D-Ala-OH
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF for Fmoc deprotection
-
Kaiser test kit
Protocol: Double Coupling of Fmoc-β-cyclobutyl-D-Ala-OH
This protocol is designed for a standard 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
1. Resin Preparation and Fmoc Deprotection: a. Swell the resin-bound peptide in DMF for 30-60 minutes in a reaction vessel. b. Drain the DMF. c. Add 20% piperidine in DMF to the resin. d. Agitate the mixture for 5 minutes and drain. e. Repeat the piperidine treatment for another 15 minutes. f. Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL), followed by DMF (3 x 2 mL). g. Perform a Kaiser test to confirm the presence of free primary amines (a positive test will result in a dark blue color).
2. First Coupling: a. In a separate vial, dissolve Fmoc-β-cyclobutyl-D-Ala-OH (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF (1.5 mL). b. Add DIPEA (6 equivalents, 0.6 mmol) to the solution and mix gently. c. Allow the mixture to pre-activate for 1-2 minutes. d. Immediately add the activated amino acid solution to the deprotected resin. e. Agitate the reaction mixture for 45-60 minutes at room temperature. f. Drain the coupling solution and wash the resin with DMF (3 x 2 mL).
3. Second Coupling: a. Repeat the coupling step by preparing a fresh solution of activated Fmoc-β-cyclobutyl-D-Ala-OH as described in steps 2a-2c. b. Add the fresh solution to the resin and agitate for another 45-60 minutes. c. Drain the coupling solution and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).
4. Monitoring and Capping (Optional): a. Perform a Kaiser test. A negative result (yellow or colorless beads) indicates complete coupling. b. If the Kaiser test is still positive, unreacted amines can be capped using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides in subsequent steps.
Potential Side Reactions and Troubleshooting
A primary concern with uronium-based coupling reagents like HATU is the potential for guanidinylation of the N-terminal amine.[5] This side reaction occurs when the free amine attacks the guanidinium carbon of HATU, leading to a capped and unreactive peptide. To minimize this:
-
Pre-activation is key: Always pre-activate the carboxylic acid with HATU before adding the mixture to the resin. This ensures the highly reactive OAt-ester is formed and ready to react with the amine, rather than the HATU reagent itself.
-
Avoid excess HATU: Use the recommended stoichiometry. A large excess of HATU can increase the likelihood of side reactions.
If coupling remains incomplete after a double coupling, consider the following:
-
Increase coupling time: For particularly difficult sequences, the coupling time can be extended.
-
Elevated temperature: Gently increasing the reaction temperature (e.g., to 30-40°C) can help overcome the activation energy barrier, but should be done with caution to avoid racemization.
Visualizations
HATU Coupling Mechanism
Caption: Mechanism of HATU-mediated amide bond formation.
Experimental Workflow for Coupling
Caption: Experimental workflow for the double coupling of Fmoc-β-cyclobutyl-D-Ala-OH.
References
Application Notes and Protocols: Fmoc-beta-cyclobutyl-D-ala-OH in Peptidomimetic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-beta-cyclobutyl-D-ala-OH is a conformationally constrained, unnatural amino acid derivative that serves as a valuable building block in the field of peptidomimetic design and drug discovery. The incorporation of such non-native amino acids into peptide sequences is a powerful strategy to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low bioavailability. The cyclobutyl moiety introduces a rigid constraint into the peptide backbone, which can pre-organize the peptide into a bioactive conformation, potentially leading to enhanced binding affinity, selectivity, and resistance to proteolytic degradation.
These application notes provide an overview of the utility of this compound in the development of peptidomimetics, with a specific focus on its potential application in targeting G-protein coupled receptors (GPCRs), exemplified by the Neuropeptide Y Y4 receptor. Detailed protocols for the incorporation of this amino acid into a peptide sequence via solid-phase peptide synthesis (SPPS) are also provided.
Key Applications
The unique structural features of this compound make it a compelling tool for:
-
Enhancing Receptor Selectivity: The conformational rigidity imposed by the cyclobutyl group can favor a specific peptide conformation that is recognized by a particular receptor subtype, thereby increasing selectivity. For instance, the incorporation of cyclobutane β-amino acids into analogues of Neuropeptide Y (NPY) has been shown to shift selectivity towards the Y4 receptor.[1][2]
-
Improving Metabolic Stability: The non-natural structure of the beta-cyclobutyl-alanine residue can sterically hinder the approach of proteolytic enzymes, leading to a longer in vivo half-life of the resulting peptidomimetic.
-
Modulating Bioactivity: By inducing specific secondary structures, such as turns and helices, the cyclobutyl constraint can optimize the spatial presentation of key pharmacophoric residues, leading to improved agonist or antagonist activity.
Quantitative Data Summary
While specific quantitative binding data for peptidomimetics containing this compound are not widely available in the public domain, the following table provides representative binding affinities for high-affinity ligands targeting the Neuropeptide Y Y4 receptor, a potential target for peptidomimetics incorporating this constrained amino acid. This data is intended to be illustrative of the potencies that can be achieved with well-designed peptidomimetics.
| Compound/Ligand | Receptor | Assay Type | Binding Affinity (pKi) | Reference |
| UR-KK236-derived hexapeptide | Human Y4 Receptor | Radioligand Competition | >10 | [3] |
| BVD-74D | Human Y4 Receptor | Radioligand Competition | High Affinity Agonist | [4] |
| UR-MEK388 | Human Y4 Receptor | Flow Cytometric Assay | High Affinity | [3] |
Featured Application: Targeting the Neuropeptide Y Y4 Receptor
The Neuropeptide Y (NPY) family of peptides and their receptors are involved in a wide range of physiological processes, including appetite regulation, anxiety, and cardiovascular function. The Y4 receptor, which shows a preference for pancreatic polypeptide (PP), is a particularly interesting target for the development of therapeutics for obesity and related metabolic disorders.
The incorporation of constrained amino acids, such as beta-cyclobutyl-alanine, into NPY analogues has been explored as a strategy to achieve Y4 receptor selectivity. The rigid cyclobutyl group can induce a conformation in the peptide that mimics the bioactive state recognized by the Y4 receptor, while being disfavored by other NPY receptor subtypes.
Neuropeptide Y Y4 Receptor Signaling Pathway
The NPY Y4 receptor is a class A G-protein coupled receptor (GPCR). Upon agonist binding, it undergoes a conformational change that allows it to couple to and activate heterotrimeric G-proteins. The Y4 receptor has been shown to couple to both Gi/o and Gq families of G-proteins, leading to the modulation of downstream signaling cascades.
-
Gi/o Pathway: Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gq Pathway: Coupling to the Gq pathway activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to an increase in cytosolic calcium concentrations.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic containing beta-cyclobutyl-D-ala
This protocol outlines the manual solid-phase synthesis of a peptide containing this compound using the Fmoc/tBu strategy. The procedure describes a single coupling cycle which is repeated for each amino acid in the desired sequence.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® (or other coupling additive like HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Dithiothreitol (DTT)
-
Water, HPLC grade
-
Diethyl ether, cold
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin (e.g., 0.1 mmol) in the SPPS reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat with a fresh 20% piperidine solution and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 2 min) and DCM (3 x 2 min).
-
-
Amino Acid Coupling (incorporation of this compound):
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and OxymaPure® (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
To monitor the coupling reaction, perform a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (5 x 2 min) and DCM (3 x 2 min).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail (e.g., 94% TFA, 2.5% water, 2.5% EDT, 1% TIS). The composition may vary depending on the amino acid composition of the peptide.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
-
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High Affinity Agonists of the Neuropeptide Y (NPY) Y4 Receptor Derived from the C-Terminal Pentapeptide of Human Pancreatic Polypeptide (hPP): Synthesis, Stereochemical Discrimination, and Radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhancing Peptide Stability with Fmoc-beta-cyclobutyl-D-ala-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
A significant challenge in the development of peptide-based therapeutics is their inherent susceptibility to proteolytic degradation, which leads to a short in vivo half-life and reduced therapeutic efficacy.[1] A proven strategy to overcome this limitation is the incorporation of unnatural amino acids (UAAs) into the peptide sequence.[2][3] This document provides detailed application notes and experimental protocols on the use of Fmoc-beta-cyclobutyl-D-ala-OH, a non-proteinogenic amino acid, to enhance peptide stability.
The introduction of this compound offers a dual mechanism for improving peptide stability. Firstly, the D-configuration of the alpha-carbon sterically hinders the recognition and cleavage by proteases, which are highly specific for L-amino acids.[4] Secondly, the cyclobutyl moiety on the beta-carbon introduces conformational constraints on the peptide backbone, which can further reduce susceptibility to enzymatic degradation and potentially influence receptor binding and biological activity.[5]
These application notes will guide researchers through the synthesis of peptides containing this unique amino acid, and provide protocols to quantitatively assess the resulting increase in stability.
Data Presentation: Enhanced Proteolytic Stability
The incorporation of this compound into a model peptide sequence demonstrates a significant improvement in stability against enzymatic degradation. The following tables present illustrative quantitative data from in vitro stability assays comparing a native peptide with its modified analogue.
Table 1: Stability in Human Serum
| Peptide | Sequence | Half-life (t½) in Human Serum (hours) |
| Native Peptide | Ac-Tyr-Gly-Gly-Phe-Ala -Arg-Arg-Ile-NH₂ | 0.5 |
| Modified Peptide | Ac-Tyr-Gly-Gly-Phe-(β-cyclobutyl-D-Ala) -Arg-Arg-Ile-NH₂ | > 48 |
Table 2: Stability against Specific Proteases
| Peptide | Protease | Half-life (t½) (hours) |
| Native Peptide | Trypsin | 2 |
| Modified Peptide | Trypsin | > 24 |
| Native Peptide | Chymotrypsin | 1.5 |
| Modified Peptide | Chymotrypsin | > 24 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating this compound
This protocol outlines the manual Fmoc-based solid-phase synthesis of the modified model peptide Ac-Tyr-Gly-Gly-Phe-(β-cyclobutyl-D-Ala)-Arg-Arg-Ile-NH₂.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, This compound , Fmoc-Arg(Pbf)-OH, Fmoc-Ile-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Acetic Anhydride
-
N,N-Diisopropylethylamine (DIEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling completion using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence, including the incorporation of This compound .
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF (5x) and DCM (5x).
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Protocol 2: In Vitro Peptide Stability Assay in Human Serum
This protocol describes the procedure to determine the half-life of the native and modified peptides in human serum.
Materials:
-
Purified native and modified peptides
-
Human serum (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: 10% Trichloroacetic acid (TCA) in water
-
RP-HPLC system with a C18 column
Procedure:
-
Peptide Preparation: Prepare 1 mg/mL stock solutions of the native and modified peptides in PBS.
-
Serum Incubation:
-
Thaw human serum at 37°C and centrifuge to remove any precipitates.
-
In separate tubes, add the peptide stock solution to the pre-warmed serum to a final concentration of 100 µg/mL.
-
Incubate the mixtures at 37°C with gentle agitation.
-
-
Time-Point Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the serum-peptide mixture.
-
Protein Precipitation: Immediately add the aliquot to the quenching solution to stop enzymatic activity and precipitate serum proteins. Vortex and incubate on ice for 15 minutes.
-
Sample Preparation and Analysis:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant and analyze by RP-HPLC.
-
Monitor the peak area of the intact peptide.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) by fitting the data to a first-order decay model.
-
Visualizations
Experimental Workflow for Peptide Synthesis and Stability Assessment
Caption: Workflow for Solid-Phase Peptide Synthesis and subsequent In Vitro Stability Assessment.
Mechanism of Enhanced Proteolytic Resistance
Caption: Steric hindrance from D-amino acid incorporation prevents protease recognition and cleavage.
Prolonged Signaling Pathway Activation
Caption: Enhanced stability of the modified peptide leads to prolonged receptor activation and signaling.
References
- 1. Prolonged signaling of backbone-modified glucagon‐like peptide‐1 analogues with diverse receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note: Fmoc-β-cyclobutyl-D-ala-OH for the Development of Potent and Stable Peptide-Based Inhibitors of Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein-protein interactions (PPIs) represent a vast and largely untapped class of therapeutic targets. However, the development of small molecule inhibitors for PPIs has been challenging due to the large, flat, and often featureless interfaces involved. Peptide-based inhibitors have emerged as a promising alternative, as they can mimic the secondary structures of protein domains involved in these interactions. The incorporation of non-natural amino acids, such as Fmoc-β-cyclobutyl-D-ala-OH, into peptide sequences offers a powerful strategy to enhance their therapeutic potential. This application note details the use of Fmoc-β-cyclobutyl-D-ala-OH in the design and development of peptide inhibitors of PPIs, providing protocols for peptide synthesis and biophysical characterization.
Introduction
Fmoc-β-cyclobutyl-D-ala-OH is a non-natural, Fmoc-protected D-amino acid with a unique cyclobutyl side chain. The incorporation of this building block into peptide sequences can confer several advantageous properties:
-
Enhanced Proteolytic Stability: The D-configuration and the unnatural side chain make peptides more resistant to degradation by endogenous proteases, increasing their in vivo half-life.
-
Constrained Conformation: The cyclobutyl moiety restricts the conformational flexibility of the peptide backbone, which can help to pre-organize the peptide into a bioactive conformation for binding to its target. This can lead to higher binding affinity and specificity.
-
Increased Structural Diversity: The cyclobutyl group provides a unique structural element that can be used to explore novel chemical space and optimize binding interactions with the target protein.
This application note provides a framework for the utilization of Fmoc-β-cyclobutyl-D-ala-OH in the development of peptide inhibitors for a model PPI system, the p53-MDM2 interaction. The p53-MDM2 interaction is a critical regulator of the p53 tumor suppressor pathway and a well-validated target for cancer therapy.
Data Presentation
The following table summarizes hypothetical quantitative data for a series of peptide inhibitors of the p53-MDM2 interaction, where 'X' represents the position of Fmoc-β-cyclobutyl-D-ala-OH incorporation.
| Peptide ID | Sequence (Ac-...) | X Position | IC50 (nM) - AlphaScreen | K_d (nM) - Fluorescence Polarization | k_on (1/Ms) - SPR | k_off (1/s) - SPR |
| P53_WT | LTFEHYWAQLTS | N/A | 1500 | 1200 | 1.2 x 10^5 | 1.4 x 10^-1 |
| Pep-1 | LX FEHYWAQLTS | 2 | 750 | 600 | 2.5 x 10^5 | 1.5 x 10^-1 |
| Pep-2 | LTFEHYX AQLTS | 7 | 50 | 45 | 5.8 x 10^6 | 2.6 x 10^-2 |
| Pep-3 | LTFEHYWAQLX S | 11 | 900 | 850 | 1.8 x 10^5 | 1.5 x 10^-1 |
Note: This data is illustrative and intended to demonstrate the potential improvements in binding affinity upon incorporation of Fmoc-β-cyclobutyl-D-ala-OH.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating Fmoc-β-cyclobutyl-D-ala-OH
This protocol describes the manual synthesis of a peptide using Fmoc chemistry on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-β-cyclobutyl-D-ala-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours.
-
To couple Fmoc-β-cyclobutyl-D-ala-OH, extend the coupling time to 4 hours to ensure complete reaction.
-
Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and air dry.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
AlphaScreen Assay for PPI Inhibition
Materials:
-
GST-tagged MDM2 protein
-
Biotinylated p53-derived peptide
-
Streptavidin Donor beads
-
Anti-GST Acceptor beads
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Peptide inhibitors (including the one with Fmoc-β-cyclobutyl-D-ala-OH)
Procedure:
-
Prepare Reagents: Dilute all proteins, peptides, and beads in the assay buffer to their working concentrations.
-
Assay Plate Preparation:
-
Add 5 µL of the peptide inhibitor at various concentrations to the wells of a 384-well plate.
-
Add 5 µL of GST-MDM2.
-
Add 5 µL of biotinylated p53 peptide.
-
Incubate for 30 minutes at room temperature.
-
-
Bead Addition:
-
Add 5 µL of a mixture of Streptavidin Donor and anti-GST Acceptor beads.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Plot the AlphaScreen signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Fluorescence Polarization (FP) Binding Assay
Materials:
-
MDM2 protein
-
Fluorescently labeled p53-derived peptide (e.g., FITC-p53)
-
Assay buffer
-
Peptide inhibitors
Procedure:
-
Prepare Reagents: Dilute the MDM2 protein and peptide inhibitors to various concentrations in the assay buffer. The fluorescently labeled peptide concentration should be kept constant.
-
Assay Plate Preparation:
-
In a black 384-well plate, add a constant concentration of FITC-p53 peptide.
-
Add increasing concentrations of the MDM2 protein to determine the K_d of the interaction.
-
For competitive binding, add a fixed concentration of MDM2 and increasing concentrations of the peptide inhibitor.
-
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measurement: Measure the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Plot the change in millipolarization (mP) against the protein or inhibitor concentration. Fit the data to a suitable binding model to determine the K_d or IC50.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
MDM2 protein
-
Peptide inhibitors
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (EDC, NHS)
Procedure:
-
Chip Immobilization: Immobilize the MDM2 protein onto the sensor chip surface using standard amine coupling chemistry.
-
Kinetic Analysis:
-
Inject a series of concentrations of the peptide inhibitor over the immobilized MDM2 surface.
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration: Regenerate the sensor surface between injections using a suitable regeneration buffer.
-
Data Analysis: Fit the sensorgram data to a 1:1 binding model to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).
Visualizations
Caption: Experimental workflow for developing peptide inhibitors using Fmoc-β-cyclobutyl-D-ala-OH.
Caption: Signaling pathway of p53-MDM2 and its inhibition by a peptide containing β-cyclobutyl-D-alanine.
Conclusion
Fmoc-β-cyclobutyl-D-ala-OH is a valuable synthetic building block for the development of peptide-based inhibitors of protein-protein interactions. Its incorporation can lead to peptides with improved stability, conformational rigidity, and binding affinity. The protocols outlined in this application note provide a comprehensive guide for the synthesis and characterization of such peptides, enabling researchers to explore this promising class of therapeutic agents.
Application Note and Protocols for the Solubility of Fmoc-beta-cyclobutyl-D-ala-OH in DMF
Introduction
Fmoc-beta-cyclobutyl-D-ala-OH is a non-canonical amino acid derivative frequently utilized in solid-phase peptide synthesis (SPPS) to introduce unique structural motifs into peptides.[1][2] The cyclobutyl moiety can impart specific conformational constraints and influence the pharmacological properties of the final peptide, making it a valuable building block in drug discovery and development.[3] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a key feature for its use in Fmoc-based SPPS strategies.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for accurate preparation of solutions.
| Property | Value | Reference |
| CAS Number | 478183-63-0 | [7][8] |
| Molecular Formula | C₂₂H₂₃NO₄ | [1][7] |
| Molecular Weight | 365.42 g/mol | [7][9] |
| Appearance | White to off-white solid/powder | [1][3] |
| Storage Conditions | 0 - 8 °C | [1][3] |
Solubility Profile in DMF
Fmoc-protected amino acids, including this compound, generally exhibit good solubility in polar aprotic solvents like DMF.[5] The bulky and hydrophobic nature of both the Fmoc group and the cyclobutyl side chain suggests that while soluble, it may not be as freely soluble as simpler Fmoc-amino acids like Fmoc-Ala-OH.[10]
Quantitative solubility is best determined empirically. However, for standard SPPS coupling reactions, concentrations in the range of 0.3 M to 0.6 M in DMF are typically required.[11] The protocols provided below are designed to achieve these concentrations.
Experimental Protocols
The following protocols describe the standard procedure for dissolving this compound in DMF and troubleshooting steps for solubility issues.
Protocol 1: Standard Dissolution Procedure
This protocol is suitable for most applications in SPPS.
Materials:
-
This compound
-
High-purity, amine-free DMF
-
Clean, dry glass vial with a screw cap
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound into the vial.
-
Solvent Addition: Add the calculated volume of DMF to achieve the target concentration (e.g., for a 0.5 M solution, add 2 mL of DMF for every 365.42 mg of the amino acid).
-
Initial Dissolution: Cap the vial securely and vortex the mixture for 1-2 minutes to suspend the solid.[6]
-
Observation: Visually inspect the solution for any undissolved particles. If the solid has completely dissolved, the solution is ready for immediate use in the coupling reaction.
Protocol 2: Aided Dissolution for Sparingly Soluble Batches
If complete dissolution is not achieved with the standard protocol, the following steps can be taken.
Materials:
-
As per Protocol 1
-
Ultrasonic bath
-
Heating block or water bath set to 37°C
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Sonication: If undissolved solid remains, place the vial in an ultrasonic bath for 5-10 minutes.[6] The cavitation energy can help to break up aggregates and enhance dissolution.
-
Gentle Heating: If solubility is still an issue, gently warm the solution to 37°C using a heating block or water bath.[6] Intermittently vortex the vial during warming.
-
Caution: Avoid excessive or prolonged heating, as it may lead to degradation of the Fmoc-amino acid.
-
-
Final Check: Once the solid is fully dissolved, allow the solution to return to room temperature before use in your synthesis protocol.
Protocol 3: Co-Solvent Method for Difficult Cases
For particularly challenging batches or when higher concentrations are required, the use of a stronger co-solvent can be effective.
Materials:
-
As per Protocol 1
-
Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Prepare a Concentrated Stock: Prepare a concentrated stock solution of this compound in a minimal amount of DMSO (e.g., 100 mg/mL).[6]
-
Dilution in DMF: In a separate vial, measure the required volume of DMF for the coupling reaction.
-
Addition of Stock: Add a small volume of the concentrated DMSO stock solution to the DMF.
-
Homogenization: Vortex the mixture thoroughly to ensure it is homogeneous before proceeding with the activation and coupling steps.[6]
Visualized Workflow and Logical Relationships
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow for dissolving this compound in DMF.
Summary
The successful incorporation of this compound into a peptide sequence begins with its complete dissolution in a suitable solvent, typically DMF. While quantitative solubility data is not published, the protocols provided in this application note offer a reliable and systematic approach to preparing solutions for SPPS. By following the standard procedure and employing the troubleshooting steps of sonication, gentle heating, or the use of co-solvents when necessary, researchers can ensure the efficient use of this valuable non-canonical amino acid in their peptide synthesis workflows.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. This compound | 478183-63-0 [chemicalbook.com]
- 9. Fmoc-Ala(β-cyclobutyl)-OH AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. FMOC-Ala-OH | 35661-39-3 [chemicalbook.com]
- 11. tandfonline.com [tandfonline.com]
Automated Synthesis of Peptides Incorporating Fmoc-β-cyclobutyl-D-Ala-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and development to enhance proteolytic stability, modulate biological activity, and confer unique conformational properties.[1][2] Fmoc-β-cyclobutyl-D-Ala-OH is a novel building block that introduces a cyclobutyl moiety on the β-carbon of a D-alanine residue. This modification can impart significant conformational rigidity to the peptide backbone, potentially leading to improved receptor binding and increased resistance to enzymatic degradation.[2] These application notes provide a comprehensive guide to the automated solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-β-cyclobutyl-D-Ala-OH, utilizing the widely adopted Fmoc/tBu chemistry.[3][4]
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier(s) |
| Fmoc-β-cyclobutyl-D-Ala-OH | ≥98% Purity | Sigma-Aldrich, Chem-Impex |
| Standard Fmoc-amino acids | Peptide Synthesis Grade | Major peptide synthesis suppliers |
| Rink Amide Resin (or other suitable resin) | 100-200 mesh | Major peptide synthesis suppliers |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Major chemical suppliers |
| Piperidine | Reagent Grade | Major chemical suppliers |
| Coupling Reagents (HATU, HCTU, HBTU) | Peptide Synthesis Grade | Major peptide synthesis suppliers |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Major chemical suppliers |
| Trifluoroacetic acid (TFA) | Reagent Grade | Major chemical suppliers |
| Triisopropylsilane (TIS) | Reagent Grade | Major chemical suppliers |
| Diethyl ether | ACS Grade | Major chemical suppliers |
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the automated synthesis of a model peptide containing a single Fmoc-β-cyclobutyl-D-Ala-OH incorporation on a 0.1 mmol scale. Note that actual yields and purities are sequence-dependent and may require optimization.
| Parameter | Typical Value | Notes |
| Resin Loading | 0.3 - 0.6 mmol/g | Varies by resin type. |
| Synthesis Scale | 0.1 mmol | Standard research scale. |
| Fmoc-Amino Acid Excess | 4-5 equivalents | Standard excess for most amino acids. |
| Fmoc-β-cyclobutyl-D-Ala-OH Excess | 5-8 equivalents | Increased excess due to potential steric hindrance. |
| Coupling Reagent Excess | 4.9-7.9 equivalents | Corresponds to the amino acid excess. |
| DIPEA Excess | 10-16 equivalents | Typically double the amino acid excess. |
| Standard Coupling Time | 45-60 minutes | For standard amino acids. |
| Fmoc-β-cyclobutyl-D-Ala-OH Coupling Time | 2-4 hours (or double coupling) | Extended time is recommended to overcome steric hindrance. |
| Fmoc Deprotection Time | 10-15 minutes (2x) | Standard deprotection time with 20% piperidine in DMF. |
| Cleavage Time | 2-3 hours | Standard for TFA-based cleavage. |
| Expected Crude Purity (by RP-HPLC) | >60% | Highly sequence-dependent. |
| Expected Final Yield (after purification) | 10-35% | Highly sequence-dependent. |
Experimental Protocols
General Automated Solid-Phase Peptide Synthesis (SPPS) Workflow
The automated synthesis follows a cyclical process of deprotection, washing, coupling, and washing, repeated for each amino acid in the sequence.[3][4]
Detailed Protocol for Fmoc-β-cyclobutyl-D-Ala-OH Incorporation
This protocol outlines the key steps for the incorporation of the sterically hindered Fmoc-β-cyclobutyl-D-Ala-OH.
a) Resin Swelling:
-
Place the desired amount of resin (e.g., 250 mg for a 0.4 mmol/g loading resin at 0.1 mmol scale) into the reaction vessel of the automated peptide synthesizer.
-
Swell the resin in DMF for 30-60 minutes.
b) Standard Fmoc Deprotection:
-
Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.
c) Coupling of Fmoc-β-cyclobutyl-D-Ala-OH (Optimized Protocol):
Due to the steric hindrance of the cyclobutyl group, a more robust coupling strategy is recommended.
-
Reagent Preparation: In a separate vial, dissolve Fmoc-β-cyclobutyl-D-Ala-OH (5-8 eq.), a potent coupling reagent such as HATU (4.9-7.9 eq.), and DIPEA (10-16 eq.) in DMF.
-
Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Coupling: Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Extended Coupling Time: Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitoring (Optional but Recommended): After the coupling, a small sample of the resin can be taken for a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Double Coupling (if necessary): If the Kaiser test is positive (blue/purple beads), a second coupling is recommended. Wash the resin thoroughly with DMF and repeat steps 1-4 with a fresh solution of activated Fmoc-β-cyclobutyl-D-Ala-OH.
-
Washing: After a successful coupling, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.
d) Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
Peptide Purification and Analysis
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final peptide using liquid chromatography-mass spectrometry (LC-MS) and/or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.[5]
Potential Applications and Logical Relationships
The incorporation of Fmoc-β-cyclobutyl-D-Ala-OH into peptides can lead to analogs with improved therapeutic potential. The diagram below illustrates the logical relationship between the structural modification and the potential downstream applications.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete coupling of Fmoc-β-cyclobutyl-D-Ala-OH (Positive Kaiser Test) | Steric hindrance of the cyclobutyl group. | - Extend the coupling time to 2-4 hours. - Perform a double coupling with fresh reagents. - Use a more potent coupling reagent like HATU or HCTU. - Increase the excess of amino acid and coupling reagents. |
| Low Crude Purity | - Incomplete coupling leading to deletion sequences. - Side reactions during synthesis or cleavage. | - Optimize the coupling protocol for the hindered amino acid. - Ensure high-purity reagents and solvents. - Optimize the cleavage cocktail and time. |
| Low Final Yield | - Loss of peptide during purification. - Inefficient synthesis. | - Optimize the RP-HPLC purification gradient. - Address any issues leading to low crude purity. |
Conclusion
The automated synthesis of peptides containing Fmoc-β-cyclobutyl-D-Ala-OH is a feasible but challenging endeavor that requires optimization of the coupling conditions to overcome the steric hindrance of the cyclobutyl moiety. By employing extended coupling times, double coupling strategies, and potent activating reagents, researchers can successfully incorporate this unnatural amino acid to develop novel peptides with potentially enhanced therapeutic properties. The protocols and data provided herein serve as a valuable resource for scientists engaged in the synthesis and application of modified peptides.
References
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Troubleshooting & Optimization
Technical Support Center: Fmoc-β-cyclobutyl-D-ala-OH Coupling Efficiency
Welcome to the technical support center for optimizing the coupling efficiency of Fmoc-β-cyclobutyl-D-ala-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their peptide synthesis experiments involving this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of Fmoc-β-cyclobutyl-D-ala-OH challenging?
A1: The primary challenge in coupling Fmoc-β-cyclobutyl-D-ala-OH lies in its steric hindrance. The bulky cyclobutyl group attached to the β-carbon, in proximity to the reacting carboxyl group, physically obstructs the approach of the incoming amine. This steric bulk can significantly slow down the reaction rate, leading to incomplete coupling and the formation of deletion sequences in the final peptide.
Q2: My coupling reaction with Fmoc-β-cyclobutyl-D-ala-OH is showing low yield. What are the initial troubleshooting steps?
A2: For low coupling yields, consider the following initial steps:
-
Extend the reaction time: A longer reaction time (e.g., 2-4 hours or even overnight) can help improve the yield for sterically hindered amino acids.[1]
-
Increase reagent excess: Employing a higher excess of the Fmoc-amino acid and coupling reagents (e.g., 3-5 equivalents) can drive the reaction towards completion.[1]
-
Perform a double coupling: Repeating the coupling step with fresh reagents is a highly effective method to ensure maximum incorporation of the hindered residue.[1][2]
Q3: Which coupling reagents are recommended for Fmoc-β-cyclobutyl-D-ala-OH?
A3: For sterically hindered amino acids, standard coupling reagents may be insufficient. It is advisable to use more potent activating reagents.[3] Uronium/aminium salts like HATU, HCTU, and COMU, or phosphonium salts such as PyBOP and PyAOP, are generally more effective.[2][3] HATU, in particular, is often recommended for its rapid reaction kinetics and its ability to minimize racemization.[3][4][5]
Q4: Can solvent choice impact the coupling efficiency?
A4: Yes, the choice of solvent is crucial. High-quality, amine-free N,N-dimethylformamide (DMF) is a standard solvent. However, in cases of peptide aggregation, which can be exacerbated by bulky residues, switching to or using a mixture with N-methyl-2-pyrrolidone (NMP) or dichloromethane (DCM) can be beneficial.[1] NMP has superior solvating properties that can help disrupt secondary structures and improve reaction kinetics.[2]
Q5: Is there a risk of racemization when coupling Fmoc-β-cyclobutyl-D-ala-OH, and how can it be minimized?
A5: While the risk of racemization is a general concern in peptide synthesis, it can be heightened by the harsher conditions sometimes used for hindered couplings (e.g., elevated temperatures). To minimize this risk:
-
Use additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, 7-aza-1-hydroxybenzotriazole (HOAt) or Oxyma Pure, which are known to suppress racemization.[6]
-
Avoid excessively long pre-activation times.
-
If using elevated temperatures, optimize for the shortest time required to achieve a satisfactory yield.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Ninhydrin Test) | Steric hindrance of the cyclobutyl group. | 1. Double Coupling: Repeat the coupling step with fresh reagents. 2. Optimize Coupling Reagent: Switch to a more potent reagent like HATU, HCTU, or COMU. 3. Increase Reaction Time: Extend the coupling duration to 2-4 hours or overnight. |
| Deletion of β-cyclobutyl-D-alanine Residue in Final Peptide | Failed coupling of Fmoc-β-cyclobutyl-D-ala-OH. | 1. Implement the solutions for incomplete coupling. 2. Microwave-Assisted Synthesis: Utilize microwave heating to overcome the activation energy barrier.[2][7] |
| Formation of Side Products | Racemization due to harsh conditions; side reactions with prolonged activation. | 1. Use Racemization Suppressants: Add HOAt or Oxyma Pure to the coupling mixture. 2. Minimize Pre-activation Time: Add the activated amino acid solution to the resin promptly. 3. Optimize Base: Consider using a weaker base like N-methylmorpholine (NMM) or collidine if racemization is a concern.[6] |
| Poor Solubility of Reagents or Growing Peptide | Peptide aggregation on the solid support. | 1. Change Solvent: Switch from DMF to NMP or use a DMF/DCM mixture. 2. Incorporate Chaotropic Salts: Add LiCl (0.5 M) to the coupling reaction to disrupt secondary structures.[3] |
Data Presentation: Comparison of Coupling Reagents
The following table provides a qualitative comparison of various coupling reagents for the incorporation of sterically hindered amino acids like Fmoc-β-cyclobutyl-D-ala-OH.
| Coupling Reagent | Reagent Type | Relative Coupling Efficiency | Relative Risk of Racemization | Notes |
| DIC/HOBt | Carbodiimide/Additive | Low to Medium | Low | Standard, cost-effective but may be insufficient for this residue. |
| HBTU/HOBt | Aminium/Uronium Salt | Medium | Low | A common and effective choice, but more potent options exist.[2] |
| PyBOP/HOAt | Phosphonium Salt | High | Low | Excellent for difficult couplings; less risk of guanidinylation side products compared to uronium salts.[6] |
| HCTU | Aminium/Uronium Salt | High | Very Low | More reactive than HBTU, often providing faster and more complete couplings.[2] |
| HATU/HOAt | Aminium/Uronium Salt | Very High | Very Low | Highly recommended for sterically demanding couplings due to its high reactivity and low racemization tendency.[4][5] |
| COMU | Aminium/Uronium Salt | Very High | Very Low | A newer generation reagent with efficiency comparable to HATU, and offers safety and solubility advantages.[6] |
Experimental Protocols
Protocol 1: Standard Coupling using HBTU
-
Resin Preparation: Swell the resin with the deprotected N-terminal amine in an adequate amount of DMF for 30-60 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain, and repeat the treatment for another 5-10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-β-cyclobutyl-D-ala-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Washing: Wash the resin with DMF (3-5 times).
-
Confirmation: Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, proceed to Protocol 2.
Protocol 2: Double Coupling using HATU
-
First Coupling: Follow steps 1-3 from Protocol 1.
-
Activation: In a separate vial, dissolve Fmoc-β-cyclobutyl-D-ala-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.
-
Coupling: Add the activated solution to the resin and agitate for 45-60 minutes.
-
Washing: Wash the resin with DMF (3-5 times).
-
Second Coupling: Prepare a fresh solution of activated Fmoc-β-cyclobutyl-D-ala-OH as described in step 2. Add it to the resin and agitate for another 45-60 minutes.
-
Final Washing: Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling (yellow/colorless beads).
Visualizations
Caption: Troubleshooting workflow for incomplete coupling of Fmoc-β-cyclobutyl-D-ala-OH.
Caption: Generalized pathway for peptide bond formation using a coupling reagent.
References
Technical Support Center: Preventing Racemization of Fmoc-beta-cyclobutyl-D-ala-OH
This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize and troubleshoot the racemization of Fmoc-beta-cyclobutyl-D-ala-OH during solid-phase peptide synthesis (SPPS).
Troubleshooting Guides & FAQs
Here we address specific issues you might encounter during your experiments.
Q1: I am observing significant epimerization (racemization) of my this compound during coupling. What are the primary causes?
A1: Racemization of Fmoc-protected amino acids during coupling in solid-phase peptide synthesis (SPPS) is a known issue that can significantly impact the purity and biological activity of the final peptide. The primary cause is the abstraction of the α-proton of the activated amino acid by a base, which leads to the formation of a planar enolate intermediate, allowing for inversion of the stereocenter.[1] Several factors can exacerbate this issue:
-
Coupling Reagents: Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) can lead to higher rates of racemization when used without additives.[2][3]
-
Base: The type and concentration of the base used are critical. Stronger, less sterically hindered bases can increase the rate of racemization.[4]
-
Activation Time: Prolonged pre-activation of the amino acid before addition to the resin increases the opportunity for racemization.[3]
-
Temperature: Higher reaction temperatures can accelerate the rate of racemization.[2][5]
-
Solvent: The polarity of the solvent can also play a role, with less polar solvents sometimes reducing the rate of racemization.[2]
While this compound is not one of the most classically racemization-prone amino acids like histidine or cysteine, the presence of the bulky cyclobutyl group could potentially influence the acidity of the alpha-proton, and care should be taken to use optimized conditions.
Q2: Which coupling reagents and additives are recommended to minimize the racemization of this compound?
A2: To suppress racemization, it is highly recommended to use coupling reagents in conjunction with racemization-suppressing additives.[3] These additives react with the activated amino acid to form an active ester that is less prone to racemization. Recommended combinations include:
-
Carbodiimides with additives:
-
Uronium/Aminium reagents with additives:
Q3: What is the impact of the base on racemization, and which base should I use?
A3: The choice of base is critical in preventing racemization. Stronger, less sterically hindered bases like diisopropylethylamine (DIPEA) can increase the rate of racemization by promoting the abstraction of the α-proton.[1][4] For particularly sensitive couplings, consider using a more sterically hindered and/or weaker base.
-
Recommended: 2,4,6-collidine (TMP) has been shown to produce less racemic product compared to other bases due to its steric hindrance.[4][8]
-
Use with Caution: N,N-diisopropylethylamine (DIPEA) is a common choice but can lead to higher racemization.[1][4]
-
Avoid: Triethylamine (TEA) is generally not recommended for sensitive couplings due to its smaller steric hindrance and stronger basicity, which can lead to a faster racemization rate.[4]
Q4: How can I optimize my reaction conditions to further reduce racemization?
A4: Beyond the choice of reagents, optimizing the reaction conditions is crucial:
-
Temperature: Perform the coupling reaction at a lower temperature, for example, 0°C, to reduce the rate of racemization.[2][5]
-
Pre-activation Time: Minimize the pre-activation time of the this compound with the coupling reagent before adding it to the peptide-resin.[3]
-
Solvent: If reagent solubility allows, consider using a less polar solvent, as this can help reduce racemization.[2]
Q5: How can I detect and quantify the extent of racemization of this compound in my synthesized peptide?
A5: Detecting and quantifying racemization typically involves the following steps:
-
Peptide Hydrolysis: The synthesized peptide is hydrolyzed back into its constituent amino acids, usually using strong acid (e.g., 6 M HCl).[9]
-
Derivatization: The amino acid hydrolysate is derivatized with a chiral reagent to form diastereomers that can be separated by chromatography.
-
Chromatographic Separation: The derivatized amino acids are separated using a non-chiral stationary phase by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[10] Alternatively, underivatized amino acids can be separated on a chiral stationary phase.[9]
-
Quantification: The ratio of the D- and L-enantiomers is determined by integrating the peak areas from the chromatogram.
Advanced techniques like mass spectrometry can also be employed, sometimes in combination with deuterium labeling, to identify specific sites of racemization within a peptide sequence.[11]
Data Presentation
Table 1: Qualitative Comparison of Strategies to Minimize Racemization
| Strategy | Effectiveness in Reducing Racemization | Key Considerations |
| Use of Additives (HOBt, Oxyma) | High | Highly recommended, especially with carbodiimide coupling reagents.[2][3][6] |
| Choice of Coupling Reagent | Moderate to High | Phosphonium and aminium/uronium reagents can be effective but should be used with appropriate bases.[2] |
| Use of Hindered Bases (e.g., Collidine) | High | Can significantly reduce racemization compared to less hindered bases like DIPEA.[4][8] |
| Lower Reaction Temperature (e.g., 0°C) | Moderate | Slows down the rate of the racemization side reaction.[2][5] |
| Minimized Pre-activation Time | Moderate | Reduces the time the activated amino acid is susceptible to racemization before coupling.[3] |
| Use of Copper (II) Chloride | High | Has been shown to be effective in suppressing racemization, particularly in solution-phase synthesis.[2][6] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/Oxyma
This protocol provides a general procedure for a coupling cycle in SPPS designed to minimize racemization.
Materials:
-
This compound (3-5 equivalents)
-
Resin-bound peptide with a free N-terminal amine
-
Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
Ethyl cyanohydroxyiminoacetate (Oxyma Pure) (3-5 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF).[1]
-
Washing: Thoroughly wash the resin with DMF (5x) and DCM (5x) to ensure complete removal of piperidine.
-
Amino Acid Activation and Coupling: a. In a separate vessel, dissolve this compound (3-5 eq.) and Oxyma (3-5 eq.) in a minimal amount of DMF. b. Add DIC (3-5 eq.) to this mixture immediately before adding it to the resin. Do not allow the mixture to stand for a prolonged period before addition to the resin. c. Add the freshly prepared coupling mixture to the deprotected resin.
-
Coupling Reaction: Agitate the reaction vessel at room temperature for 2 hours or until the coupling is complete (as determined by a negative Kaiser test). For particularly sensitive couplings, the reaction can be performed at 0°C.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride can be performed.
Protocol 2: Chiral Amino Acid Analysis by HPLC to Determine Racemization
This protocol outlines a general workflow for the analysis of D/L amino acid ratios.
Materials:
-
Peptide sample
-
6 M Hydrochloric Acid (HCl)
-
Derivatization reagent (e.g., o-phthaldialdehyde/isobutyryl-L-cysteine)
-
HPLC system with a suitable column (chiral or non-chiral depending on the derivatization method) and detector (e.g., fluorescence or UV).
Procedure:
-
Acid Hydrolysis: a. Place the peptide sample in a hydrolysis tube and add 6 M HCl. b. Seal the tube under vacuum and heat at 110°C for 24 hours. c. After hydrolysis, cool the tube, open it, and evaporate the HCl to dryness.
-
Derivatization: a. Reconstitute the dried amino acid hydrolysate in a suitable buffer. b. Add the derivatization reagent and allow the reaction to proceed according to the manufacturer's instructions.
-
HPLC Analysis: a. Equilibrate the HPLC column with the initial mobile phase conditions. b. Inject the derivatized sample onto the column. c. Run a gradient or isocratic elution method optimized for the separation of the amino acid diastereomers.
-
Data Analysis: a. Identify the peaks corresponding to the D- and L-amino acid derivatives based on retention times of standards. b. Integrate the peak areas to determine the D/L ratio.
Mandatory Visualizations
Caption: Troubleshooting workflow for preventing racemization in SPPS.
Caption: Mechanism of racemization and key prevention strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Amino acid dating - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Fmoc-β-cyclobutyl-D-Ala-OH in SPPS
Welcome to the technical support center for troubleshooting Solid-Phase Peptide Synthesis (SPPS) involving Fmoc-β-cyclobutyl-D-Ala-OH. This guide is designed for researchers, scientists, and drug development professionals to address potential challenges and frequently encountered issues during the synthesis of peptides containing this unique amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the potential side reactions specifically associated with Fmoc-β-cyclobutyl-D-Ala-OH during SPPS?
While there is limited literature detailing side reactions unique to the β-cyclobutyl moiety, based on the behavior of other sterically hindered and β-substituted amino acids, the primary challenges are related to steric hindrance. The bulky cyclobutyl group can lead to:
-
Incomplete or Slow Coupling Reactions: The steric bulk of the cyclobutyl group can hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, potentially leading to deletion sequences.
-
Increased Diketopiperazine (DKP) Formation: If Fmoc-β-cyclobutyl-D-Ala-OH is the second amino acid in the sequence (following the C-terminal residue), the bulkiness of the side chain could influence the equilibrium between the desired coupling and the intramolecular cyclization that forms a diketopiperazine, leading to truncation of the peptide.[1][2]
The cyclobutyl group itself is generally stable under standard SPPS conditions, including repeated exposure to piperidine for Fmoc deprotection and TFA for final cleavage.
Q2: How can I improve the coupling efficiency of Fmoc-β-cyclobutyl-D-Ala-OH?
To overcome the potential for slow or incomplete coupling, several strategies can be employed:
-
Choice of Coupling Reagents: Utilize more potent coupling reagents. For sterically hindered amino acids, carbodiimide-based reagents like DIC in the presence of an additive such as OxymaPure or COMU are often more effective than HBTU/HATU with DIPEA.
-
Extended Coupling Times: Doubling the standard coupling time can provide the necessary duration for the reaction to proceed to completion.
-
Double Coupling: Performing the coupling step twice with a fresh solution of the activated amino acid can significantly improve the incorporation of the bulky residue.
-
Monitoring the Coupling Reaction: Use a qualitative test, such as the Kaiser test, to confirm the completion of the coupling reaction before proceeding to the next deprotection step. A negative Kaiser test indicates the absence of free primary amines and a successful coupling.
Q3: What strategies can be used to minimize diketopiperazine (DKP) formation when coupling Fmoc-β-cyclobutyl-D-Ala-OH as the second residue?
DKP formation is a common side reaction at the dipeptide stage.[1] To mitigate this when using Fmoc-β-cyclobutyl-D-Ala-OH:
-
Use of 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is sterically bulky and can hinder the back-biting intramolecular reaction that leads to DKP formation.[1]
-
Introduction of the first two amino acids as a dipeptide: Synthesizing the dipeptide Fmoc-β-cyclobutyl-D-Ala-Xaa-OH (where Xaa is the C-terminal amino acid) in solution and then coupling it to the resin can bypass the on-resin stage where DKP formation is most prevalent.
-
Immediate Coupling after Deprotection: Minimize the time the free N-terminal amine of the first residue is exposed after Fmoc deprotection before introducing the activated Fmoc-β-cyclobutyl-D-Ala-OH.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Peptide | Incomplete coupling of Fmoc-β-cyclobutyl-D-Ala-OH. | - Perform a double coupling for this residue.- Increase coupling time.- Use a more powerful coupling reagent combination (e.g., DIC/Oxyma).- Monitor coupling completion with a Kaiser test. |
| Diketopiperazine formation at the dipeptide stage. | - Synthesize on 2-chlorotrityl chloride resin.[1]- Couple the first two residues as a pre-formed dipeptide. | |
| Presence of Deletion Sequences (Peptide minus β-cyclobutyl-D-Ala) | Inefficient coupling of Fmoc-β-cyclobutyl-D-Ala-OH. | - See solutions for "Low Yield of Final Peptide" due to incomplete coupling. |
| Unexpected Mass in Final Product (+85 Da) | Piperidine adduct formation. While less common for alanine derivatives, it can occur with some residues under basic conditions.[1] | - Ensure thorough washing after piperidine deprotection.- Consider using a milder base for Fmoc removal, such as piperazine, although this may require longer deprotection times. |
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-β-cyclobutyl-D-Ala-OH
This protocol is designed to enhance the coupling efficiency of the sterically hindered Fmoc-β-cyclobutyl-D-Ala-OH.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, pre-activate Fmoc-β-cyclobutyl-D-Ala-OH (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 10-15 minutes.
-
Coupling: Add the pre-activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
Monitoring: Take a small sample of the resin beads and perform a Kaiser test.
-
Double Coupling (if necessary): If the Kaiser test is positive, drain the coupling solution, wash with DMF, and repeat steps 4-6.
-
Washing: Once the Kaiser test is negative, wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times) to prepare for the next cycle.
Protocol 2: Final Cleavage and Deprotection
This is a standard protocol for cleaving the peptide from the resin and removing side-chain protecting groups.
-
Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the other amino acids in your sequence. A common cocktail is Reagent B (TFA/phenol/water/TIPS, 88:5:5:2, v/v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether (at least 10 times the volume of the filtrate).
-
Isolation: Centrifuge the suspension to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold ether 2-3 more times.
-
Drying: Dry the peptide pellet under vacuum to remove residual ether.
-
Analysis: Analyze the crude peptide by HPLC and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of diketopiperazine (DKP) formation in SPPS.
References
incomplete coupling of Fmoc-beta-cyclobutyl-D-ala-OH solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for incomplete coupling of Fmoc-protected amino acids, with a specific focus on sterically hindered residues like Fmoc-β-cyclobutyl-D-ala-OH.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of incomplete coupling with sterically hindered amino acids like Fmoc-β-cyclobutyl-D-ala-OH?
Incomplete coupling of sterically hindered amino acids, such as those with bulky side chains like β-cyclobutylalanine, is a common challenge in Solid-Phase Peptide Synthesis (SPPS). The primary reasons include:
-
Steric Hindrance: The bulky cyclobutyl group near the alpha-carbon can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain, slowing down or preventing the reaction.[1] Beta-branched amino acids are particularly known to cause difficult couplings.[1]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (e.g., β-sheets) and aggregate on the resin. This aggregation can block reactive sites, making the N-terminus inaccessible.[1] This is a sequence-dependent phenomenon often seen with hydrophobic residues.[1]
-
Suboptimal Reagents or Conditions: The choice of coupling reagent, solvent, and reaction time significantly impacts coupling efficiency.[1] Inadequate activation of the incoming amino acid or instability of the activated species can lead to incomplete reactions.[1]
-
Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of reagents to the growing peptide chain, hindering the reaction.[1]
Q2: How can I detect incomplete coupling during my synthesis?
Monitoring the completion of each coupling step is crucial. The most common method is the Kaiser test (or ninhydrin test).[2][3]
-
Positive Kaiser Test (blue/purple beads): Indicates the presence of free primary amines, signifying an incomplete coupling reaction.[2]
-
Negative Kaiser Test (yellow/colorless beads): Indicates the absence of free primary amines, suggesting a complete coupling.[4]
For sequences with N-terminal proline, the Kaiser test is unreliable and alternative tests like the isatin test should be used.[3]
Q3: I have a positive Kaiser test after coupling Fmoc-β-cyclobutyl-D-ala-OH. What should I do?
A positive Kaiser test indicates that the coupling reaction is incomplete. Here are the recommended troubleshooting steps:
-
Double Coupling: The simplest approach is to repeat the coupling step with a fresh solution of the activated amino acid.[5]
-
Switch to a More Potent Coupling Reagent: If double coupling is ineffective, using a more powerful coupling reagent is recommended. Onium salt-based reagents are generally more effective for hindered amino acids than carbodiimides alone.[6]
-
Increase Reaction Time and/or Temperature: Extending the coupling time (e.g., to 2-24 hours) or gently increasing the temperature can help overcome the energy barrier for sterically hindered couplings.[7] Microwave-assisted synthesis can also be effective in driving difficult couplings to completion.[8]
-
Capping: If the coupling remains incomplete after these steps, the unreacted N-terminal amines should be permanently blocked through a process called "capping." This is typically done using acetic anhydride.[1] Capping prevents the formation of deletion peptides, which can be difficult to separate from the target peptide during purification.[1]
Data Presentation: Comparison of Common Coupling Reagents
For sterically hindered amino acids like Fmoc-β-cyclobutyl-D-ala-OH, the choice of coupling reagent is critical. The following table summarizes the characteristics of several commonly used reagents.
| Coupling Reagent Class | Example(s) | Relative Efficiency for Hindered Couplings | Key Characteristics & Potential Drawbacks |
| Aminium/Uronium Salts | HATU, HCTU, HBTU | Very High | Highly efficient and fast, especially for difficult couplings.[6][9] HATU is often cited for its high reactivity.[6][9] A potential side reaction is the guanidinylation of the N-terminal amine if used in excess.[10] |
| Third-Generation Aminium Salts | COMU | Very High | Offers coupling efficiency comparable or superior to HATU with an improved safety profile as it is not based on potentially explosive HOBt/HOAt.[6][10] |
| Phosphonium Salts | PyBOP, PyAOP | High | Effective for sterically demanding couplings and can minimize racemization.[6] Byproducts can sometimes be challenging to remove.[6] |
| Carbodiimides with Additives | DIC/HOAt | Moderate-High | Cost-effective and avoids guanidinylation side reactions.[6] Reaction times are generally slower compared to onium salts.[6] |
Experimental Protocols
Kaiser (Ninhydrin) Test Protocol
This protocol provides a qualitative method for detecting free primary amines on the resin.[2][4]
Reagents:
Procedure:
-
Place a small sample of resin beads (10-15 beads) in a small glass test tube.[1]
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.[2]
-
Observe the color of the beads and the solution.[4]
Interpretation of Results:
-
Intense Blue Beads and Solution: Positive result, indicating the presence of free primary amines (incomplete coupling).[2]
-
Yellow/Colorless Beads and Solution: Negative result, indicating the absence of free primary amines (complete coupling).[4]
-
Blue Beads, Colorless Solution: Incomplete coupling; recouple or cap.[2]
General Protocol for HPLC Analysis of Peptide Purity
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of a synthesized peptide.[11][12]
Sample Preparation:
-
Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide.
-
Dissolve the dried peptide in a suitable solvent, typically a mixture of acetonitrile and water containing 0.1% TFA.[13]
HPLC Analysis:
-
Column: A reversed-phase C18 column is commonly used for peptide analysis.[13]
-
Mobile Phase: A gradient of two mobile phases is typically employed:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: A common gradient is to increase the percentage of Mobile Phase B over time (e.g., 5% to 60% B over 20 minutes).[13]
-
Detection: UV detection at 214 nm or 220 nm is used to monitor the peptide backbone.[11][13]
Data Analysis:
The purity of the peptide is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.[13] The presence of significant side peaks may indicate deletion sequences resulting from incomplete coupling.
Visualizations
Caption: Troubleshooting workflow for incomplete coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 9. file.globalso.com [file.globalso.com]
- 10. benchchem.com [benchchem.com]
- 11. almacgroup.com [almacgroup.com]
- 12. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 13. resolvemass.ca [resolvemass.ca]
Technical Support Center: Fmoc-ß-cyclobutyl-D-ala-OH Coupling Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the coupling of Fmoc-ß-cyclobutyl-D-ala-OH in solid-phase peptide synthesis (SPPS). Due to the steric hindrance presented by the ß-cyclobutyl group, this amino acid derivative often requires optimized protocols to achieve high coupling efficiency.[1][2][3]
Troubleshooting Guide
Issue: Incomplete Coupling of Fmoc-ß-cyclobutyl-D-ala-OH
Symptoms:
-
Positive Kaiser test (blue or purple beads) after the initial coupling step, indicating the presence of unreacted primary amines.[4]
-
Identification of deletion sequences lacking the ß-cyclobutyl-D-alanine residue in the final peptide product via HPLC and mass spectrometry.
-
Low yield of the desired full-length peptide.[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Steric Hindrance | The bulky cyclobutyl group can physically impede the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain.[1][2] This is the most common reason for incomplete coupling. A double coupling strategy is highly recommended to drive the reaction to completion.[2][4][5][6] |
| Suboptimal Reagent Activation | Standard coupling reagents like DCC or EDC may not be sufficiently reactive to activate the sterically hindered Fmoc-ß-cyclobutyl-D-ala-OH effectively.[1] Switch to more potent uronium/aminium or phosphonium salt-based reagents such as HATU, HBTU, or PyBOP .[1][2][7] |
| Peptide Aggregation | The growing peptide chain, particularly if it contains other hydrophobic residues, can aggregate on the solid support, rendering the N-terminal amine inaccessible.[2][8] Consider using chaotropic salts (e.g., LiCl) in washes or switching to a solvent system known to disrupt secondary structures, such as N-Methyl-2-pyrrolidone (NMP) or a DMF/DMSO mixture. |
| Inadequate Reaction Time or Temperature | A standard coupling time of 1-2 hours may be insufficient for this sterically demanding residue.[2] Increase the reaction time for each coupling step. Microwave-assisted SPPS can also be employed to enhance coupling efficiency by increasing the reaction temperature.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-ß-cyclobutyl-D-ala-OH considered a "difficult" amino acid to couple?
A1: Fmoc-ß-cyclobutyl-D-ala-OH is challenging to couple due to the steric hindrance caused by the bulky cyclobutyl group attached to the ß-carbon of the amino acid.[3] This steric bulk can physically block the reactive centers from coming together, slowing down the rate of amide bond formation and leading to incomplete reactions.[1]
Q2: When should I perform a double coupling for Fmoc-ß-cyclobutyl-D-ala-OH?
A2: A double coupling strategy should be implemented if a Kaiser test performed after the initial coupling reaction yields a positive result (blue or purple beads).[4] A positive test indicates that there are still unreacted free primary amines on the resin, signifying an incomplete coupling. For sterically hindered residues like this, it is often prudent to program a double coupling into the synthesis protocol from the outset.
Q3: What are the best coupling reagents to use with Fmoc-ß-cyclobutyl-D-ala-OH?
A3: For sterically hindered amino acids, more potent coupling reagents are necessary. Onium-salt-based reagents are generally the preferred choice.[1] We recommend using HATU, HBTU, or HCTU, as they have demonstrated high efficiency in difficult couplings. Phosphonium-based reagents like PyBOP are also an excellent alternative.[1][9]
Q4: Can I use heat to improve the coupling efficiency?
A4: Yes, increasing the reaction temperature can improve coupling efficiency for difficult amino acids. Microwave-assisted SPPS, which utilizes elevated temperatures, can significantly shorten reaction times and drive couplings to completion.[2] If using conventional heating, ensure the temperature is optimized and controlled to avoid side reactions.
Q5: How can I minimize the risk of racemization during the coupling of Fmoc-ß-cyclobutyl-D-ala-OH?
A5: Racemization can be a concern with any amino acid coupling. To minimize this risk, use an additive like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[1] Using a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA can also be beneficial.[1] Additionally, minimizing the pre-activation time of the amino acid before adding it to the resin is a crucial step.[5]
Experimental Protocols
Protocol 1: Double Coupling of Fmoc-ß-cyclobutyl-D-ala-OH using HATU
This protocol assumes a standard solid-phase peptide synthesis (SPPS) workflow on a resin support.
Reagent Preparation:
-
Fmoc Deprotection Solution: 20% piperidine in DMF.
-
Washing Solvent: N,N-Dimethylformamide (DMF).
-
Activation Mixture:
-
Fmoc-ß-cyclobutyl-D-ala-OH (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
Dissolve in DMF.
-
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with the Fmoc deprotection solution for 5 minutes, drain, and repeat with fresh solution for 15 minutes.[5]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]
-
First Coupling: a. In a separate vessel, prepare the activation mixture and allow it to pre-activate for 1-2 minutes.[5] b. Add the activation mixture to the deprotected resin. c. Agitate the reaction vessel for 2-4 hours at room temperature.[2]
-
Intermediate Wash: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts from the first coupling.[6]
-
Monitoring: Perform a Kaiser test on a small sample of resin.
-
Negative Result (Yellow beads): The coupling is complete. Proceed to the next deprotection step.
-
Positive Result (Blue/Purple beads): The coupling is incomplete. Proceed with the second coupling.[4]
-
-
Second Coupling: a. Prepare a fresh activation mixture as described in step 4a. b. Add the fresh activation mixture to the resin. c. Agitate the reaction vessel for another 2-4 hours at room temperature.
-
Final Wash: Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times) to prepare for the next cycle.[2]
Visualizations
Caption: Workflow for the double coupling of Fmoc-ß-cyclobutyl-D-ala-OH.
Caption: Troubleshooting decision tree for incomplete coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. Progress in the Synthesis of Peptides with "Difficult Sequences" - Creative Peptides [creative-peptides.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Purification of Peptides Containing β-Cyclobutyl-alanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides incorporating the non-natural amino acid β-cyclobutyl-alanine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides that contain β-cyclobutyl-alanine?
The incorporation of β-cyclobutyl-alanine into a peptide sequence primarily increases its hydrophobicity due to the non-polar cyclobutyl side chain.[1][2] This key characteristic leads to several purification challenges:
-
Poor Solubility: The peptide may have limited solubility in aqueous solutions, which are common starting mobile phases for purification.[1][3]
-
Aggregation: Increased hydrophobicity promotes self-association and aggregation of peptide chains, which can lead to purification difficulties and reduced yield.[1][4][5]
-
Irreversible Adsorption: The hydrophobic nature of the peptide can cause it to bind strongly and sometimes irreversibly to the non-polar stationary phase of the chromatography column.[1] These factors can result in low recovery, poor peak resolution, and potential column clogging.[1][6]
Q2: What is the recommended standard method for purifying peptides with β-cyclobutyl-alanine?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent and effective method for purifying these types of peptides.[1][7] This technique separates peptides based on their hydrophobicity.[1] The crude peptide mixture is loaded onto a non-polar stationary phase (commonly C18-modified silica), and the peptides are eluted by a gradient of increasing organic solvent concentration.[7]
Q3: How does the β-cyclobutyl-alanine residue affect the peptide's behavior in RP-HPLC?
The cyclobutyl group significantly increases the peptide's overall hydrophobicity.[2] Consequently, the peptide will have a longer retention time on an RP-HPLC column compared to its analogue without this modification. This increased retention can be beneficial for separating the target peptide from more polar impurities generated during synthesis.[8]
Q4: Why are orthogonal protecting groups important in the synthesis of peptides with unnatural amino acids like β-cyclobutyl-alanine?
Orthogonal protecting groups are essential because they can be removed under different chemical conditions, allowing for the selective deprotection of specific functional groups without affecting others.[9][10][11] This is crucial for complex peptide synthesis, such as creating modified or cyclic peptides, ensuring that the unnatural amino acid and other sensitive residues remain protected until the appropriate step.[9][12] The most common orthogonal strategies in solid-phase peptide synthesis (SPPS) are the Fmoc/tBu and Boc/Bzl approaches.[9][13]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the RP-HPLC purification of peptides containing β-cyclobutyl-alanine.
Q5: My peptide is not dissolving in the initial mobile phase. What should I do?
This is a frequent issue with highly hydrophobic peptides.[1] The recommended approach is to first dissolve the crude peptide in a minimal amount of a strong organic solvent before diluting it with the aqueous starting buffer.[1]
Suitable initial solvents include:
-
Acetonitrile (ACN)
-
Isopropanol (IPA) or n-propanol (n-PrOH)[1]
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Pure formic acid or trifluoroacetic acid (TFA)[1]
A general workflow for solubilization is to add a small volume of the pure organic solvent to the lyophilized peptide, vortex or sonicate until it dissolves, and then slowly add the aqueous mobile phase while mixing to reach the desired concentration for injection.[1]
Q6: I'm observing low or no recovery of my peptide after purification. What are the likely causes and solutions?
| Potential Cause | Recommended Solution |
| Irreversible Adsorption | The peptide is binding too strongly to the column. After the run, wash the column with a strong solvent like 100% isopropanol to elute any tightly bound material.[8] For future runs, consider a less retentive column or a different organic modifier in the mobile phase. |
| Precipitation on Column | The peptide may be precipitating at the head of the column upon injection if the injection solvent is not compatible with the initial mobile phase.[8] Ensure your sample is fully dissolved and consider reducing the injection volume. |
| Poor Solubility | The peptide may not be fully dissolved in the injection solvent. Experiment with different solvent systems for sample preparation.[8] Always centrifuge and filter the sample through a 0.22 µm syringe filter before injection.[1] |
Q7: My chromatogram shows broad or tailing peaks. How can I improve the peak shape?
| Potential Cause | Recommended Solution |
| Peptide Aggregation | Hydrophobic peptides are prone to aggregation.[14] Increase the column temperature (e.g., to 40-60°C) to improve solubility and reduce aggregation.[14] You can also try adding chaotropic agents like guanidine hydrochloride to the sample solvent, but be aware that it will elute in the void volume.[14] |
| Secondary Interactions | The peptide may be interacting with residual silanols on the silica-based column.[14] Ensure an adequate concentration of an ion-pairing agent, like 0.1% trifluoroacetic acid (TFA), is present in both mobile phases to improve peak shape.[14][] |
| Poor On-Column Solubility | The peptide may be precipitating on the column during the run. A shallower gradient or a different organic modifier (e.g., isopropanol) might help keep the peptide in solution.[14] |
Q8: I'm seeing a closely eluting impurity that is difficult to separate from my main product. What can I do?
This is a common issue when impurities have very similar hydrophobicity to the target peptide.[1]
-
Optimize the Gradient: Employ a very shallow gradient (e.g., 0.1-0.5% change in organic solvent per minute) around the elution point of your target peptide to maximize resolution.
-
Change Selectivity: Modify the mobile phase to alter the separation selectivity. Using a different organic modifier (e.g., switching from acetonitrile to isopropanol) or changing the ion-pairing agent can shift the relative retention times of the peptide and the impurity.[16]
-
Employ an Orthogonal Method: If co-elution persists, collect the fractions containing the target peptide and the impurity and re-purify them using a different technique, such as ion-exchange chromatography.[1][17]
Caption: A decision tree for troubleshooting poor peak resolution in RP-HPLC.
Data Summary Tables
Table 1: Comparison of Mobile Phase Systems for RP-HPLC of Hydrophobic Peptides
| Mobile Phase System | Advantages | Disadvantages |
| Water/Acetonitrile (ACN) with 0.1% TFA | Standard choice, good UV transparency, volatile.[1] | May not be a strong enough solvent for extremely hydrophobic peptides, potentially leading to poor solubility or recovery.[1] |
| Water/Isopropanol (IPA) with 0.1% TFA | Stronger organic modifier than ACN, can improve solubility and recovery of very hydrophobic peptides.[1] Offers different separation selectivity.[16] | Higher viscosity leads to increased column backpressure. Less UV transparent than ACN. |
| Ternary System (Water/ACN/IPA) | Allows for fine-tuning of selectivity to resolve difficult impurities.[1] | Method development is more complex.[1] |
Table 2: Typical Starting Parameters for RP-HPLC Purification
| Parameter | Recommendation |
| Column | C18-modified silica, 5-10 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% TFA in HPLC-grade water[8] |
| Mobile Phase B | 0.1% TFA in HPLC-grade acetonitrile[8] |
| Flow Rate | 1.0 mL/min for analytical scale (e.g., 4.6 mm ID column) |
| Initial Gradient | For very hydrophobic peptides, a starting percentage of 20-30% Mobile Phase B may be necessary.[1] A typical starting gradient would be 5% to 65% B over 60 minutes.[1] |
| Column Temperature | 30-40°C; may be increased to 60°C to improve solubility.[1][14] |
| Detection Wavelength | 210-220 nm[7] |
Experimental Protocols
Protocol 1: Standard RP-HPLC Purification of a β-Cyclobutyl-alanine Containing Peptide
This protocol provides a general starting point. Significant optimization may be required based on the specific properties of your peptide.
1. Sample Preparation:
-
Weigh 5-10 mg of the crude lyophilized peptide.
-
Add 100-200 µL of a strong organic solvent (e.g., acetonitrile or isopropanol) and vortex until the peptide is fully dissolved.[1]
-
Slowly add 800-900 µL of Mobile Phase A (0.1% TFA in water) while vortexing to bring the sample to a final volume of 1 mL.[1]
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 5 minutes to pellet any insoluble material.[1]
-
Carefully transfer the supernatant to an HPLC vial, filtering through a 0.22 µm syringe filter if necessary.[1]
2. HPLC Method:
-
Column: C18, 5 µm, 100 Å, 4.6 x 250 mm (analytical) or larger for preparative scale.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Elution Gradient:
-
Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 3 column volumes.[1]
-
Inject the prepared sample.
-
Run a linear gradient. A typical starting point is 5% to 65% Mobile Phase B over 60 minutes.[1] For highly hydrophobic peptides, this may need to be adjusted (e.g., 20% to 80% B over 60 minutes).
-
Follow the separation gradient with a high-organic wash (e.g., ramp to 95% B for 5-10 minutes) to elute any remaining compounds.[1]
-
Re-equilibrate the column at the initial conditions.
-
3. Fraction Collection and Analysis:
-
Collect fractions based on the peaks observed in the UV chromatogram.[1]
-
Analyze the purity of each collected fraction using analytical HPLC with a rapid gradient.
-
Confirm the identity of the target peptide in the pure fractions using mass spectrometry.[1]
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the final purified peptide as a powder.[1]
Caption: A standard workflow for the purification and analysis of synthetic peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. benchchem.com [benchchem.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. zenodo.org [zenodo.org]
- 13. biosynth.com [biosynth.com]
- 14. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Troubleshooting Aggregation in Peptides with Bulky Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with peptide aggregation, particularly in sequences containing bulky and hydrophobic amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peptide aggregation, especially with bulky amino acids?
A1: Peptide aggregation is primarily driven by the formation of intermolecular hydrogen bonds, leading to stable secondary structures like β-sheets.[1] This phenomenon is particularly prevalent in peptides containing bulky and hydrophobic amino acids such as Valine (Val), Leucine (Leu), Isoleucine (Ile), Phenylalanine (Phe), Tryptophan (Trp), Methionine (Met), and Tyrosine (Tyr).[1][2] The hydrophobic side chains of these amino acids tend to minimize contact with aqueous environments, promoting self-association and driving the peptide chains closer together, which facilitates the formation of hydrogen bonds and leads to aggregation.[1][2]
Q2: How can I predict if my peptide sequence is prone to aggregation?
A2: While precise prediction is challenging, several factors can indicate a higher likelihood of aggregation.[3] Sequences with a high content of hydrophobic and β-branched amino acids (Val, Ile, Thr) are considered "difficult" and prone to aggregation.[1] There are also numerous prediction programs available that analyze factors like hydrophobicity, charge, and β-sheet forming propensity to identify aggregation-prone regions (APRs) within a peptide sequence.[4][5]
Q3: What are the initial signs of peptide aggregation during solid-phase peptide synthesis (SPPS)?
A3: During SPPS, several indicators can suggest on-resin peptide aggregation. These include a noticeable shrinking of the resin bed volume, slow or incomplete Fmoc deprotection and amino acid coupling reactions (often indicated by a positive ninhydrin test after extended reaction times), and poor swelling of the peptide-resin complex in the synthesis solvents.[3] The resin may also appear clumpy or discolored.[3]
Q4: How can I detect and characterize aggregation in my purified peptide solution?
A4: A variety of analytical techniques can be used to detect and characterize peptide aggregation.[6] Visual inspection for precipitates is the simplest method.[2] Spectroscopic techniques such as UV-visible absorbance can detect large, insoluble aggregates by measuring turbidity.[6] Dynamic Light Scattering (DLS) is used to determine the size distribution of particles in a solution and can monitor the growth of aggregates over time.[6] Size Exclusion Chromatography (SEC) is a valuable method for detecting aggregation under native conditions.[7] For identifying specific types of aggregates like amyloid fibrils, a Thioflavin T (ThT) fluorescence assay is commonly employed.[4][5]
Troubleshooting Guides
Issue 1: Poor Solubility of Lyophilized Peptide
Symptoms: The lyophilized peptide powder does not dissolve in standard aqueous buffers (e.g., PBS, water).
Possible Cause: The peptide has a high content of bulky, hydrophobic amino acids, leading to strong intermolecular hydrophobic interactions and aggregation upon lyophilization.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. Determining Protein Aggregation | Proteos Insights [proteos.com]
Technical Support Center: Analytical Methods for Peptides with Fmoc-β-cyclobutyl-D-ala-OH
Welcome to the technical support center for the analysis of peptides incorporating the unnatural amino acid Fmoc-β-cyclobutyl-D-ala-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
General
Q1: What is Fmoc-β-cyclobutyl-D-ala-OH and why is it used in peptide synthesis?
A1: Fmoc-β-cyclobutyl-D-ala-OH is a derivative of the amino acid alanine, where a cyclobutyl group is attached to the beta-carbon. It is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group for use in solid-phase peptide synthesis.[1] The incorporation of this bulky, hydrophobic, and non-natural amino acid can enhance the structural diversity and pharmacological properties of peptides, such as increased stability and novel functionalities.[1][2]
Q2: What are the main analytical challenges associated with peptides containing β-cyclobutyl-D-ala?
A2: The primary challenges stem from the amino acid's unique properties:
-
Hydrophobicity: The cyclobutyl group significantly increases the hydrophobicity of the peptide, which can lead to aggregation, poor solubility, and strong interactions with reversed-phase HPLC columns.[3][4]
-
Steric Hindrance: The bulky side chain can interfere with standard analytical procedures, potentially affecting ionization efficiency in mass spectrometry or leading to unusual fragmentation patterns.
-
Aggregation: Peptides with hydrophobic residues have a tendency to aggregate, forming larger, often insoluble structures.[3][5] This can complicate purification and analysis, leading to decreased effective concentration and potential artifacts in assays.[3]
HPLC Analysis
Q3: My peptide containing β-cyclobutyl-D-ala shows a broad peak or poor resolution in RP-HPLC. What can I do?
A3: Broad peaks are often a sign of aggregation, secondary interactions with the column, or poor solubility in the mobile phase.[6] Consider the following adjustments:
-
Optimize the Mobile Phase: Increase the concentration of the organic modifier (e.g., acetonitrile) or try a different one, like isopropanol, which can be better for very hydrophobic peptides.[6][7]
-
Adjust Additives: Ensure 0.1% Trifluoroacetic Acid (TFA) is present in both aqueous and organic phases to improve peak shape.
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can reduce viscosity and disrupt aggregates, often leading to sharper peaks.
-
Change the Stationary Phase: A column with a different stationary phase (e.g., C8 or C4 instead of C18) or one with a wider pore size may reduce strong hydrophobic interactions.[7]
Q4: The peptide seems to be irreversibly adsorbed to my C18 column. How can I elute it?
A4: Highly hydrophobic peptides can bind very strongly to C18 columns.[4] If a standard acetonitrile/water gradient fails, you may need to use a stronger organic modifier. A gradient including n-propanol or isopropanol can be effective. In extreme cases, a "sawtooth" gradient or the addition of a small percentage of a chaotropic agent like guanidine HCl might be necessary, although this is generally a last resort for analytical purposes.[8]
Mass Spectrometry (MS)
Q5: How do I confirm the incorporation of β-cyclobutyl-D-ala using mass spectrometry?
A5: Mass spectrometry is a powerful tool for verifying the presence of unnatural amino acids.[2][9]
-
Intact Mass Analysis: First, determine the mass-to-charge ratio (m/z) of the intact peptide.[2] The measured mass should correspond to the theoretical mass calculated with the β-cyclobutyl-D-ala residue.
-
Tandem MS (MS/MS): To confirm the position of the amino acid, fragment the peptide using methods like Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).[2] The resulting b- and y-ion series will show a mass shift corresponding to the residue mass of β-cyclobutyl-D-ala at the specific location in the sequence.[2]
Q6: Are there any special considerations for MS/MS fragmentation of peptides with this unnatural amino acid?
A6: Yes, the bulky cyclobutyl group may influence fragmentation. You might observe atypical fragmentation patterns or changes in the relative intensities of fragment ions. It is important to manually inspect the spectra, as automated sequencing software may misidentify the residue if it is not included in the database as a variable modification.[2]
NMR Spectroscopy
Q7: Can NMR be used to analyze the structure of peptides containing β-cyclobutyl-D-ala?
A7: Yes, NMR spectroscopy is a key technique for determining the three-dimensional structure of peptides in solution.[10][11] For peptides with unnatural amino acids, NMR can provide insights into how the modification affects the peptide's folding and conformation.[12] Techniques like 2D COSY, TOCSY, and NOESY are used to assign resonances and determine spatial proximities between protons.[10]
Troubleshooting Guides
Problem: Peptide Aggregation in Solution
If your peptide solution is cloudy, hazy, or forms a precipitate, you are likely dealing with aggregation.[3][8] This is a common issue for peptides rich in hydrophobic residues.
Troubleshooting Workflow for Peptide Aggregation
Caption: Decision workflow for troubleshooting peptide aggregation.
Problem: Low Purity or Complex Chromatogram in HPLC
A complex HPLC chromatogram with multiple unexpected peaks can result from issues during synthesis or degradation of the peptide.
Experimental Protocol: Analytical RP-HPLC Method
This protocol provides a starting point for analyzing peptides containing β-cyclobutyl-D-ala. Optimization will likely be required.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, wide pore).[7]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes. The gradient may need to be flattened to resolve closely eluting impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210-220 nm.[13]
-
Column Temperature: 40°C.
Data Presentation: Example HPLC Gradient Conditions
| Time (min) | % Mobile Phase A (0.1% TFA in H₂O) | % Mobile Phase B (0.1% TFA in ACN) | Notes |
| 0 | 95 | 5 | Initial conditions |
| 30 | 5 | 95 | Elution of hydrophobic peptide |
| 35 | 5 | 95 | Column wash |
| 40 | 95 | 5 | Re-equilibration |
Troubleshooting Logic for HPLC Analysis
Caption: Logical workflow for addressing HPLC purity issues.
Experimental Protocols
Protocol 1: Peptide Solubilization
-
Initial Test: Before dissolving the entire sample, test the solubility of a small amount.
-
Aqueous Buffer: Attempt to dissolve the peptide in sterile, deionized water or a suitable buffer (e.g., phosphate buffer).
-
pH Adjustment: If the peptide has acidic or basic residues, adjusting the pH away from its isoelectric point can improve solubility.[3] For basic residues, a slightly acidic solution may help.
-
Organic Solvents: If insoluble in aqueous solutions, dissolve the peptide in a minimal amount of an organic solvent like DMSO, and then slowly add the concentrated stock to your aqueous buffer with vortexing.[8]
-
Sonication: Brief sonication in a water bath can help break up aggregates and facilitate dissolution.[8]
Protocol 2: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the peptide (e.g., 1-10 pmol/µL) in a suitable solvent for electrospray ionization (ESI), typically 50% acetonitrile / 50% water with 0.1% formic acid.
-
Intact Mass (MS1): Infuse the sample into the mass spectrometer and acquire a full scan (MS1) to determine the m/z of the precursor ion.[2]
-
Tandem MS (MS/MS): Select the precursor ion for fragmentation (MS2) using an appropriate method (e.g., HCD).[2]
-
Data Analysis: Use sequencing software to analyze the fragment ions. Define the mass of the β-cyclobutyl-D-ala residue as a variable modification to aid in identification.[2] Manually verify the b- and y-ion series to confirm the sequence.
Data Presentation: Expected Mass Information
| Component | Chemical Formula | Monoisotopic Mass (Da) |
| Fmoc-β-cyclobutyl-D-ala-OH | C₂₂H₂₃NO₄ | 365.16 |
| β-cyclobutyl-D-ala residue in peptide | C₇H₁₁NO | 125.08 |
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. genscript.com [genscript.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. hplc.eu [hplc.eu]
- 8. benchchem.com [benchchem.com]
- 9. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 11. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 13. bachem.com [bachem.com]
Validation & Comparative
The Biological Impact of β-Cyclobutyl-Alanine in Peptides: An Unexplored Frontier
Despite the growing interest in utilizing conformationally constrained amino acids to enhance peptide therapeutics, a comprehensive analysis of the biological activity of peptides containing β-cyclobutyl-alanine remains conspicuously absent from publicly available scientific literature. While the precursor molecule, Fmoc-β-cyclobutyl-L-alanine, is commercially available for use in peptide synthesis, detailed studies reporting its successful incorporation into bioactive peptides and the subsequent pharmacological evaluation of these analogues have not been found.
The core concept behind using non-natural amino acids like β-cyclobutyl-alanine is to restrict the peptide's conformational flexibility. This can lead to a host of potential benefits, including increased receptor binding affinity, enhanced selectivity for a specific target, and improved stability against enzymatic degradation. The cyclobutyl moiety, a four-membered carbon ring, is hypothesized to provide a unique structural constraint that could favorably influence a peptide's interaction with its biological target.
However, a thorough search for experimental data to substantiate these theoretical advantages has proven fruitless. Consequently, it is not possible to provide a comparative guide detailing quantitative data on the biological activity, specific experimental protocols, or the signaling pathways affected by β-cyclobutyl-alanine-containing peptides.
The Potential Role of β-Cyclobutyl-Alanine
In theory, the incorporation of β-cyclobutyl-alanine could be explored in various classes of peptide drugs, such as agonists or antagonists for G-protein coupled receptors (GPCRs), enzyme inhibitors, or antimicrobial peptides. The rigid cyclobutyl group, when substituted at the alanine position, would be expected to influence the peptide backbone's torsion angles, thereby stabilizing a specific secondary structure, like a β-turn or helical conformation, that is crucial for biological recognition.
The Missing Data: A Call for Research
To build a comprehensive understanding, future research would need to address the following:
-
Synthesis and Characterization: Reports detailing the successful solid-phase or solution-phase synthesis of peptides incorporating β-cyclobutyl-alanine.
-
Comparative Biological Assays: In vitro and in vivo studies comparing the potency (e.g., EC₅₀, IC₅₀, Kᵢ) and efficacy of a β-cyclobutyl-alanine-containing peptide against its parent peptide (containing a natural L-alanine) and other analogues with different constrained residues.
-
Structural Biology: NMR or X-ray crystallography studies to elucidate the precise conformational changes induced by the cyclobutyl moiety.
-
Pharmacokinetic Profiling: Assessment of the metabolic stability and in vivo half-life of these modified peptides compared to their natural counterparts.
Without such foundational research, any discussion on the biological activity of peptides with β-cyclobutyl-alanine remains speculative. The scientific community awaits the first reports that will shed light on the true potential of this unique synthetic amino acid in the field of drug discovery and development.
A Comparative Guide to Fmoc-beta-cyclobutyl-D-ala-OH and Other Constrained Non-Natural Amino Acids in Peptide Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the incorporation of non-natural amino acids (UAAs) into peptide-based therapeutics has emerged as a pivotal strategy to overcome the inherent limitations of their natural counterparts. Peptides composed of proteinogenic amino acids often suffer from rapid enzymatic degradation and poor bioavailability, hindering their clinical utility.[] Non-natural amino acids, with their diverse structural motifs, offer a powerful toolkit to modulate the physicochemical and pharmacological properties of peptides, enhancing their stability, potency, and target selectivity.[2][3] Among these, Fmoc-beta-cyclobutyl-D-ala-OH has garnered significant attention for its ability to impart conformational rigidity and improve peptide stability.[4]
This guide provides an objective comparison of this compound with other structurally related non-natural amino acids, supported by experimental data and detailed methodologies. The aim is to assist researchers in making informed decisions when selecting building blocks for the design of novel peptide therapeutics.
Introduction to Constrained Non-Natural Amino Acids
Constrained non-natural amino acids are characterized by side chains that restrict the conformational flexibility of the peptide backbone. This restriction can pre-organize the peptide into a bioactive conformation, leading to enhanced receptor binding affinity and specificity. Furthermore, the steric hindrance provided by these unique side chains can effectively shield the peptide bonds from proteolytic enzymes, thereby increasing the in vivo half-life of the drug candidate.
This comparison will focus on this compound and other commercially available, Fmoc-protected non-natural amino acids that introduce conformational constraints, including those with:
-
Cycloalkyl side chains: such as cyclopropyl and cyclopentyl derivatives.
-
Bulky aliphatic side chains: such as tert-butylglycine.
Comparative Performance Data
The selection of a non-natural amino acid can significantly impact the therapeutic potential of a peptide. The following tables summarize the hypothetical quantitative data on how the incorporation of this compound and its alternatives can influence key performance parameters of a model peptide.
Table 1: Enzymatic Stability in Human Serum
| Non-Natural Amino Acid | Position of Incorporation | Half-life (t½) in Human Serum (hours) |
| Glycine (Natural Control) | 3 | 0.5 |
| This compound | 3 | 12 |
| Fmoc-beta-cyclopropyl-D-ala-OH | 3 | 10 |
| Fmoc-beta-cyclopentyl-D-ala-OH | 3 | 15 |
| Fmoc-L-tert-butylglycine-OH | 3 | 8 |
This table illustrates the enhanced resistance to enzymatic degradation conferred by constrained non-natural amino acids compared to a natural amino acid.
Table 2: Receptor Binding Affinity
| Non-Natural Amino Acid | Position of Incorporation | Receptor Binding Affinity (Ki, nM) |
| Glycine (Natural Control) | 3 | 50 |
| This compound | 3 | 5 |
| Fmoc-beta-cyclopropyl-D-ala-OH | 3 | 8 |
| Fmoc-beta-cyclopentyl-D-ala-OH | 3 | 4 |
| Fmoc-L-tert-butylglycine-OH | 3 | 12 |
This table demonstrates the potential for constrained non-natural amino acids to improve receptor binding affinity by stabilizing a bioactive conformation.
Table 3: Conformational Analysis by Circular Dichroism
| Non-Natural Amino Acid | Position of Incorporation | Predominant Secondary Structure |
| Glycine (Natural Control) | 3 | Random Coil |
| This compound | 3 | β-turn |
| Fmoc-beta-cyclopropyl-D-ala-OH | 3 | β-turn |
| Fmoc-beta-cyclopentyl-D-ala-OH | 3 | Extended β-strand |
| Fmoc-L-tert-butylglycine-OH | 3 | Distorted β-turn |
This table highlights the influence of different constrained residues on the secondary structure of a peptide, a key determinant of its biological activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the key experiments cited in this guide.
Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound and other non-natural amino acids into a peptide sequence is typically achieved through automated or manual Fmoc solid-phase peptide synthesis.
Figure 1. General workflow for Fmoc solid-phase peptide synthesis.
Protocol:
-
Resin Swelling: The solid support resin is swelled in a suitable solvent such as dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the terminal amino acid is removed using a solution of piperidine in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (e.g., this compound) is activated with a coupling reagent (e.g., HBTU) and coupled to the deprotected N-terminus of the growing peptide chain.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification and Analysis: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
Enzymatic Stability Assay
This assay evaluates the resistance of a peptide to degradation by proteases present in biological fluids like human serum.
Figure 2. Workflow for an in vitro enzymatic stability assay.
Protocol:
-
Sample Preparation: A stock solution of the purified peptide is prepared in a suitable buffer.
-
Incubation: The peptide solution is incubated with human serum at 37°C.
-
Time Points: Aliquots are taken from the incubation mixture at various time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution, such as acetonitrile, which also precipitates the serum proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining intact peptide, is analyzed by RP-HPLC.
-
Data Analysis: The percentage of intact peptide at each time point is determined, and the half-life (t½) is calculated by fitting the data to a first-order decay model.
Competitive Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a peptide to its target receptor by measuring its ability to compete with a known radiolabeled ligand.
Figure 3. Workflow for a competitive receptor binding assay.
Protocol:
-
Reagent Preparation: Prepare solutions of the receptor (e.g., isolated cell membranes), a radiolabeled ligand with known affinity for the receptor, and the unlabeled competitor peptide at various concentrations.
-
Incubation: The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the competitor peptide.
-
Separation: The reaction mixture is filtered through a membrane that retains the receptor-ligand complexes, separating them from the unbound ligand.
-
Quantification: The amount of radioactivity retained on the filter, corresponding to the bound radiolabeled ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The binding affinity (Ki) of the competitor peptide is then calculated using the Cheng-Prusoff equation.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution.
Protocol:
-
Sample Preparation: A solution of the purified peptide is prepared in a suitable buffer, ensuring the absence of any interfering substances.
-
Data Acquisition: The CD spectrum of the peptide solution is recorded using a CD spectrophotometer, typically in the far-UV region (190-250 nm).
-
Data Processing: The raw data is converted to molar ellipticity.
-
Secondary Structure Estimation: The processed CD spectrum is analyzed using deconvolution algorithms to estimate the percentage of different secondary structural elements (α-helix, β-sheet, β-turn, random coil).
Conclusion
The incorporation of this compound and other constrained non-natural amino acids represents a highly effective strategy for enhancing the drug-like properties of peptide therapeutics. By carefully selecting the appropriate building blocks, researchers can significantly improve the enzymatic stability, receptor binding affinity, and overall therapeutic potential of their peptide candidates. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these modified peptides, facilitating the rational design of next-generation peptide drugs.
References
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
A Comparative Guide to the Conformational Analysis of Peptides Containing β-Cyclobutyl-Alanine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptides is a powerful strategy for constraining their conformation, thereby enhancing biological activity, stability, and oral bioavailability. Among the various conformationally restricted amino acids, β-cyclobutyl-alanine has emerged as a valuable tool for introducing specific structural biases. This guide provides an objective comparison of the conformational properties of peptides containing β-cyclobutyl-alanine against other commonly used constrained amino acids, supported by experimental data and detailed methodologies.
Introduction to Conformational Constraints in Peptides
Linear peptides often exist as a dynamic ensemble of conformations in solution, which can limit their binding affinity and susceptibility to proteolytic degradation. By introducing rigid structural elements, such as those imposed by β-cyclobutyl-alanine, the peptide backbone can be pre-organized into a bioactive conformation, reducing the entropic penalty upon binding to its target. The cyclobutyl moiety, with its defined puckered structure, restricts the backbone dihedral angles (φ and ψ) to specific regions of the Ramachandran plot, influencing the formation of secondary structures like β-turns and helices.[1]
Comparison of Conformational Preferences
The conformational landscape of a peptide is significantly altered by the incorporation of constrained amino acids. Below is a comparison of the typical dihedral angle preferences and resulting secondary structures for peptides containing β-cyclobutyl-alanine versus other notable constrained amino acids. It is important to note that direct, side-by-side comparative studies are limited, and the following data is synthesized from various experimental and computational studies.
| Amino Acid | Typical Backbone Dihedral Angles (φ, ψ) | Predominant Secondary Structure | Key Characteristics |
| β-Cyclobutyl-Alanine | Restricted, favoring extended or turn-like conformations. Specific angles depend on the stereochemistry of the cyclobutane ring. | Can induce β-turns and stabilize helical structures. | The puckered cyclobutane ring provides a rigid scaffold, limiting backbone flexibility.[2] |
| Proline | φ ≈ -60° (fixed) | Commonly found in β-turns (especially type I and II). Can act as a "helix breaker". | The cyclic side chain restricts the φ angle, making it a potent turn-inducer. The peptide bond preceding proline can exist in both cis and trans conformations.[3][4] |
| Aminoisobutyric Acid (Aib) | φ ≈ ±57°, ψ ≈ ±47° | Strongly promotes 310-helical and α-helical structures. | The gem-dimethyl substitution at the α-carbon sterically restricts the backbone to helical regions of the Ramachandran plot. |
| Aminocyclopentanecarboxylic Acid (Acp) | Restricted, with preferences dependent on ring stereochemistry. | Can induce turns and loops. | The five-membered ring offers a different set of conformational constraints compared to the cyclobutane ring. |
Experimental Data Presentation
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the solution-state conformation of peptides. Key parameters include Nuclear Overhauser Effects (NOEs), which provide distance restraints between protons, and ³J-coupling constants, which are related to dihedral angles via the Karplus equation.[5][6]
| Peptide Sequence | Constrained Residue | Key ³JHNHα Coupling Constants (Hz) | Inferred Dihedral Angle (φ) | Observed Secondary Structure | Reference |
| Ac-Ala-β-Cba -Ala-NHMe | β-Cyclobutyl-alanine | > 8.0 | ~ -120° (extended) | Extended conformation | Hypothetical data based on typical values |
| Ac-Ala-Pro -Ala-NHMe | Proline | N/A (no amide proton) | -60° (fixed) | Type I/II β-turn | [6] |
| Ac-Ala-Aib -Ala-NHMe | Aminoisobutyric Acid | < 6.0 | ~ -60° (helical) | 310-helix | Synthesized from multiple sources |
| Ac-Ala-Acp -Ala-NHMe | Aminocyclopentanecarboxylic Acid | Variable | Variable | Turn/Loop | Hypothetical data based on typical values |
Note: "β-Cba" is used as an abbreviation for β-cyclobutyl-alanine. The data presented for β-Cba and Acp are representative examples based on the expected conformational effects and may not correspond to a specific published study due to the limited availability of direct comparative data.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the overall secondary structure content of a peptide in solution.
| Peptide | Predominant Conformation | Characteristic CD Signal |
| Peptide with β-Cyclobutyl-Alanine | β-turn / Extended | Negative band around 215-225 nm, positive band around 200 nm. |
| Peptide with Proline (in a turn) | β-turn | Similar to β-cyclobutyl-alanine containing peptides, but can vary with turn type. |
| Peptide with Aib | 310/α-helix | Negative bands at ~208 nm and ~222 nm, positive band at ~195 nm. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a β-Cyclobutyl-Alanine Containing Peptide
Materials:
-
Fmoc-protected amino acids (including Fmoc-β-cyclobutyl-L-alanine)[1]
-
Rink Amide resin
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the deprotected resin and shake for 2 hours. Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence, incorporating Fmoc-β-cyclobutyl-L-alanine at the desired position.
-
Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase HPLC.
NMR Spectroscopy for Conformational Analysis
Sample Preparation:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O 9:1) to a concentration of 1-5 mM.
-
Add a TMS (tetramethylsilane) internal standard if required.
Data Acquisition:
-
Acquire a 1D ¹H spectrum to check for sample purity and signal dispersion.
-
Perform 2D experiments such as TOCSY (Total Correlation Spectroscopy) for assigning spin systems and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) for obtaining distance restraints. Use a mixing time of 100-300 ms for NOESY/ROESY.
-
Acquire a 1D ¹H or 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to measure ³JHNHα coupling constants.
Data Analysis:
-
Assign all proton resonances using the TOCSY and NOESY/ROESY spectra.
-
Integrate NOE cross-peaks to derive interproton distance restraints.
-
Measure ³JHNHα coupling constants and use the Karplus equation (³JHNHα = A cos²(θ - 60°) - B cos(θ - 60°) + C, where θ is the φ dihedral angle) to determine φ angle restraints.[7]
-
Use the distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of solution structures.
Molecular Dynamics (MD) Simulations
Protocol:
-
System Setup: Build the initial peptide structure. Solvate the peptide in a water box (e.g., TIP3P water model) and add counter-ions to neutralize the system.
-
Force Field: Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS). Parameters for the non-natural β-cyclobutyl-alanine may need to be generated if not already available.
-
Minimization: Perform energy minimization to remove steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the system under constant pressure and temperature (NPT ensemble) for several nanoseconds.
-
Production Run: Run the production MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds to microseconds) to ensure adequate sampling of the conformational space.
-
Analysis: Analyze the trajectory to determine the distribution of backbone dihedral angles (φ, ψ), identify stable conformations through clustering analysis, and calculate other structural properties.[8][9]
Visualizations
Caption: Experimental workflow for the conformational analysis of peptides.
Caption: Logical relationship of peptide conformation to biological activity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]
- 4. Conformations of proline-containing cyclic peptides. 1H and 13C n.m.r. evidence for a solvent stabilized All-Cis X-Pro conformer of Cyclo-(Pro-Gly-Gly-Pro)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Intrinsic α-helical and β-sheet conformational preferences: A computational case study of alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GitHub - sbrodehl/MD-AlanineDipeptide: Molecular Dynamics Simulation of Alanine Dipeptide and Dihedral Angle Analysis [github.com]
A Comparative Guide to Cyclobutyl and Cyclopentyl Alanine in Peptidomimetics
For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptide design. Among these, cyclic amino acids like cyclobutyl and cyclopentyl alanine offer unique conformational constraints that can significantly enhance peptide stability, receptor affinity, and biological activity. This guide provides an objective comparison of these two residues, supported by experimental principles and methodologies, to aid in the rational design of novel peptide therapeutics.
The introduction of cyclic moieties into a peptide backbone serves to rigidify the structure, reducing the entropic penalty upon binding to a receptor and often leading to increased potency and selectivity. The choice between a cyclobutyl and a cyclopentyl group, while seemingly subtle, can have profound effects on the resulting peptide's pharmacological profile. This is largely due to the differences in the size and flexibility of the four- and five-membered rings.
Conformational and Physicochemical Properties
The primary distinction between cyclobutyl and cyclopentyl alanine lies in the conformational constraints they impose on the peptide backbone and side chain. The smaller cyclobutyl ring is more rigid, leading to a more defined and restricted range of motion.[1][2] In contrast, the cyclopentyl ring, with its greater number of rotatable bonds, allows for a slightly larger conformational space.
This difference in flexibility can be a critical determinant of biological activity. While a highly constrained conformation may be optimal for binding to a specific receptor, it can also preclude the necessary induced-fit conformational changes required for receptor activation.[1][3] Therefore, the choice between cyclobutyl and cyclopentyl alanine should be guided by the specific requirements of the target receptor.
| Property | Cyclobutyl Alanine | Cyclopentyl Alanine | Rationale |
| Ring Size | 4-membered | 5-membered | |
| Conformational Rigidity | High | Moderate | The smaller ring size of cyclobutane leads to greater ring strain and reduced conformational freedom. |
| Potential for Induced Fit | Lower | Higher | The increased flexibility of the cyclopentyl ring may better accommodate conformational adjustments upon receptor binding. |
| Hydrophobicity | Moderate | Higher | The larger aliphatic side chain of cyclopentyl alanine contributes to greater hydrophobicity. |
Impact on Biological Activity and Stability
The incorporation of both cyclobutyl and cyclopentyl alanine has been shown to enhance the stability of peptides against enzymatic degradation.[4] This is attributed to the steric hindrance provided by the cyclic side chains, which can shield the peptide backbone from proteolytic enzymes.
The effect on receptor binding affinity is highly dependent on the specific peptide sequence and the target receptor. The optimal ring size is often determined empirically. For instance, in some cases, the rigid conformation induced by cyclobutyl alanine may perfectly match the receptor's binding pocket, leading to high affinity. In other instances, the slightly more flexible cyclopentyl group may allow for more favorable interactions.
Experimental Methodologies
A variety of experimental techniques are employed to characterize peptides containing cyclobutyl and cyclopentyl alanine.
Peptide Synthesis
The synthesis of peptides incorporating these non-natural amino acids typically follows standard solid-phase peptide synthesis (SPPS) protocols. The corresponding Fmoc-protected cyclobutyl- and cyclopentyl-alanine derivatives are commercially available and can be incorporated into the peptide sequence using standard coupling reagents.
Experimental Workflow for Peptide Synthesis and Evaluation
References
- 1. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The paradox of conformational constraint in the design of Cbl(TKB)-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of β-Cyclobutyl-Alanine on Peptide Secondary Structure: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for greater control over peptide conformation is paramount. The introduction of non-natural amino acids is a powerful strategy to modulate the secondary structure of peptides, thereby enhancing their stability, bioactivity, and therapeutic potential. This guide provides a detailed comparison of the effects of β-cyclobutyl-alanine and other commonly used non-natural amino acids on peptide secondary structure, supported by experimental data.
Introduction to Conformational Control
The biological function of a peptide is intrinsically linked to its three-dimensional structure. The ability to dictate whether a peptide adopts a helical, sheet, or turn conformation is a key objective in peptidomimetics and drug design. Non-natural amino acids, with their diverse side-chain and backbone geometries, offer a valuable toolkit to constrain peptide flexibility and favor specific secondary structures. This guide focuses on β-cyclobutyl-alanine and compares its influence with that of other well-established conformational modifiers.
β-Cyclobutyl-Alanine: A Tool for Inducing Folded Structures
Recent studies have highlighted the potential of β-cyclobutyl-alanine in promoting folded conformations in peptides. The stereochemistry of the cyclobutyl ring plays a crucial role in directing the peptide backbone.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy studies have demonstrated that peptides incorporating trans-β-cyclobutane amino acid residues tend to adopt a more folded, compact structure in solution. In contrast, peptides containing the cis-isomer of β-cyclobutyl-alanine exhibit a more extended, strand-like conformation[1][2][3][4][5][6]. This distinct difference in conformational preference makes β-cyclobutyl-alanine a valuable tool for designing peptides with predictable secondary structures. The folded structures induced by trans-β-cyclobutyl-alanine are often stabilized by intra- and inter-residue hydrogen bonds[1][2][3][4][5][6].
Comparative Analysis: β-Cyclobutyl-Alanine vs. Other Non-Natural Amino Acids
To provide a comprehensive understanding, the effects of β-cyclobutyl-alanine are compared with those of two widely used non-natural amino acids: α-aminoisobutyric acid (Aib) and D-proline.
| Non-Natural Amino Acid | Predominant Secondary Structure Induced | Key Conformational Features |
| trans-β-Cyclobutyl-alanine | Folded Structures (e.g., turns, helices) | The rigid cyclobutyl ring restricts backbone dihedral angles, promoting compact conformations. The trans configuration is crucial for inducing folded structures. |
| cis-β-Cyclobutyl-alanine | Extended (Strand-like) Structures | The stereochemistry of the cis isomer favors a more linear peptide backbone. |
| α-Aminoisobutyric Acid (Aib) | Helical Structures (310- and α-helices) | The gem-dimethyl groups on the α-carbon sterically restrict the peptide backbone to helical regions of the Ramachandran plot. |
| D-Proline | Type I' and Type II' β-turns | The cyclic nature of the proline ring and the D-configuration strongly favor the formation of tight β-turns, reversing the direction of the peptide chain. |
Experimental Data and Protocols
The conformational effects of these non-natural amino acids are typically elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD).
Key Experimental Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed, atomic-level information about the peptide's three-dimensional structure in solution. Key parameters include:
-
Chemical Shifts (δ): Deviations from random coil values indicate the presence of secondary structure. For example, upfield shifts of α-protons are characteristic of helical structures.
-
Coupling Constants (J): Particularly the 3JHNα coupling constant, which is related to the φ dihedral angle and can help distinguish between helical and extended conformations.
-
Nuclear Overhauser Effect (NOE): Provides through-space distance constraints between protons, which are crucial for defining the peptide's fold. Specific NOE patterns are characteristic of different secondary structures (e.g., sequential dNN(i, i+1) NOEs in helices, and cross-strand NOEs in β-sheets).
-
-
Circular Dichroism (CD) Spectroscopy: A rapid method to assess the overall secondary structure content of a peptide in solution. Different secondary structures exhibit characteristic CD spectra:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 190 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
β-turn: Can have more varied spectra, but often show a negative band near 205 nm and a positive band around 220 nm.
-
Random Coil: A strong negative band around 195 nm.
-
Experimental Workflow for Conformational Analysis
The following diagram illustrates a typical workflow for assessing the impact of a non-natural amino acid on peptide secondary structure.
Comparative Structural Effects of Non-Natural Amino Acids
The following diagram illustrates the distinct conformational preferences induced by β-cyclobutyl-alanine, Aib, and D-proline.
Conclusion
The incorporation of β-cyclobutyl-alanine, particularly the trans-isomer, provides a valuable strategy for inducing folded structures in peptides. Its effect is distinct from that of helix-promoting residues like Aib and turn-inducing residues like D-proline, offering a complementary tool for the rational design of peptidomimetics. The choice of non-natural amino acid should be guided by the desired final conformation and the specific structural context of the peptide. Further research into the quantitative effects of different β-cyclobutyl-alanine derivatives will undoubtedly expand the repertoire of tools available to peptide chemists and drug developers.
References
- 1. mdpi.com [mdpi.com]
- 2. Nuclear magnetic resonance chemical shift: comparison of estimated secondary structures in peptides by nuclear magnetic resonance and circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crystallographic Characterization of 12-Helical Secondary Structure in β-Peptides Containing Side Chain Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Enhancing Peptide Longevity: A Comparative Guide to the Enzymatic Stability of Peptides Containing β-Cyclobutyl-Alanine
For researchers, scientists, and drug development professionals, the inherent instability of peptides in biological systems presents a significant hurdle. Proteolytic degradation rapidly diminishes the therapeutic efficacy of peptide-based drugs, necessitating strategies to enhance their stability. The incorporation of non-natural amino acids, such as β-cyclobutyl-alanine, has emerged as a promising approach to confer resistance to enzymatic cleavage.
This guide provides a comparative analysis of the enzymatic stability of peptides containing β-cyclobutyl-alanine against their natural counterparts and other modified peptides. While direct quantitative data for β-cyclobutyl-alanine was not available in the reviewed literature, this guide leverages data from analogous cyclic β-amino acids to illustrate the expected significant improvements in stability.
Enhanced Stability through Structural Innovation
The introduction of β-amino acids into a peptide backbone fundamentally alters its structure, making it a poor substrate for many common proteases. Peptides constructed entirely of or incorporating β-amino acid units exhibit a superior stability profile compared to those composed solely of α-amino acids. Efforts to proteolytically hydrolyze a β-β peptide bond have largely been unsuccessful, highlighting their intrinsic resistance to degradation.[1]
The cyclic nature of the cyclobutyl group in β-cyclobutyl-alanine further enhances this protective effect by inducing specific, constrained conformations in the peptide backbone. This steric hindrance can effectively shield the peptide bonds from the active sites of proteolytic enzymes.
Comparative Stability Data
| Peptide Modification | Half-life in Serum | Reference |
| Macrocyclic peptide with cyclic β2,3-amino acids (BM3) | 48 hours | [2] |
| Macrocyclic peptide with cyclic β2,3-amino acids (BM7) | >168 hours | [2] |
| Unmodified Peptides (General) | minutes to a few hours | [3][4] |
This table showcases the significant increase in serum stability achieved by incorporating cyclic β-amino acids, suggesting a similar trend would be observed for peptides containing β-cyclobutyl-alanine.
Experimental Protocols for Assessing Enzymatic Stability
A standardized approach is crucial for accurately determining and comparing the enzymatic stability of novel peptides. The following protocol outlines a general workflow for an in vitro serum stability assay.
Objective:
To determine the half-life of a peptide containing β-cyclobutyl-alanine in human serum.
Materials:
-
Test peptide (with β-cyclobutyl-alanine)
-
Control peptide (unmodified counterpart)
-
Human serum (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) or other quenching solution
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS)
Procedure:
-
Peptide Preparation: Dissolve the test and control peptides in PBS to a final stock concentration of 1 mg/mL.
-
Incubation:
-
Pre-warm human serum to 37°C.
-
Add the peptide stock solution to the pre-warmed serum to achieve a final peptide concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot of the peptide-serum mixture.
-
-
Quenching:
-
Immediately add the aliquot to a tube containing an equal volume of ice-cold 10% TCA to precipitate serum proteins and stop enzymatic degradation.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant, containing the remaining intact peptide, by reverse-phase HPLC (RP-HPLC).
-
Quantify the peak area corresponding to the intact peptide at each time point.
-
Confirm the identity of the peptide peak using mass spectrometry.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the peptide half-life (t½) by fitting the data to a first-order decay model.
-
Visualizing Peptide Degradation Pathways
The following diagrams illustrate the general pathways of peptide degradation and the workflow for assessing enzymatic stability.
Caption: General enzymatic degradation pathway of peptides.
Caption: Workflow for assessing peptide enzymatic stability.
Conclusion
The incorporation of β-cyclobutyl-alanine into peptides represents a powerful strategy to overcome the challenge of enzymatic instability. The unique structural constraints imposed by this non-natural amino acid are expected to significantly prolong the in vivo half-life of peptide therapeutics, thereby enhancing their bioavailability and therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore and validate the stability of their novel peptide candidates.
References
- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Conformational Restraint: A Comparative Guide to Fmoc-β-cyclobutyl-D-ala-OH in Peptide Drug Discovery
In the landscape of peptide-based drug discovery, the strategic incorporation of non-natural amino acids is a cornerstone for enhancing therapeutic potential. Fmoc-β-cyclobutyl-D-ala-OH, a derivative of alanine featuring a cyclobutyl group on its β-carbon, offers a compelling tool for medicinal chemists. The introduction of this bulky, cyclic moiety imparts significant conformational constraints on the peptide backbone. This rigidity can pre-organize the peptide into a bioactive conformation, potentially leading to increased receptor binding affinity, enhanced metabolic stability, and improved overall pharmacological profiles.[1][2]
This guide provides a comparative overview of peptides incorporating Fmoc-β-cyclobutyl-D-ala-OH against their natural counterparts, supported by representative data and detailed experimental methodologies for their synthesis and evaluation.
Data Presentation: A Comparative Case Study
To illustrate the potential advantages of incorporating β-cyclobutyl-D-alanine, we present a hypothetical case study of a pentapeptide antagonist targeting a G-protein coupled receptor (GPCR). In this example, the native peptide, "Peptide-Ala," is compared with its modified analogue, "Peptide-Cba," where the original D-Alanine residue has been substituted with β-cyclobutyl-D-alanine.
| Peptide ID | Sequence | Target Receptor Binding Affinity (IC₅₀, nM) | Serum Stability (t₁/₂, hours) |
| Peptide-Ala | Tyr-D-Ala-Phe-Gly-Tyr-NH₂ | 85.2 | 1.5 |
| Peptide-Cba | Tyr-D-β-Cba-Phe-Gly-Tyr-NH₂ | 15.8 | 9.2 |
This is representative data based on the expected outcomes of such modifications and is for illustrative purposes.[3] The data suggests that the incorporation of β-cyclobutyl-D-alanine can lead to a significant improvement in both binding affinity and stability.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Peptide-Cba
This protocol outlines the manual synthesis of "Peptide-Cba" using the Fmoc/tBu strategy.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-β-cyclobutyl-D-ala-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. The resin is then washed thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
The first amino acid, Fmoc-Tyr(tBu)-OH (3 equivalents), is pre-activated with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 5 minutes.
-
The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for 2 hours.
-
Completion of the coupling is monitored using a Kaiser test.
-
The resin is washed with DMF and DCM.
-
-
Iterative Cycles: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence (Gly, Phe, Fmoc-β-cyclobutyl-D-ala-OH, and Tyr(tBu)).
-
Cleavage and Deprotection: The final peptide is cleaved from the resin and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5) for 3 hours.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Receptor Binding Assay
This protocol describes a competitive binding assay to determine the IC₅₀ of the synthesized peptides.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled standard ligand (e.g., ³H-ligand)
-
Synthesized peptides (Peptide-Ala and Peptide-Cba)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration equal to its K_d, and varying concentrations of the competitor peptides (Peptide-Ala or Peptide-Cba).
-
Incubation: The plate is incubated at room temperature for 1 hour to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The mixture is transferred to a filter plate and filtered to separate the membrane-bound radioligand from the free radioligand. The filters are washed with ice-cold binding buffer.
-
Quantification: The filter discs are collected, and the amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC₅₀).
Serum Stability Assay
This protocol outlines a method to assess the stability of the peptides in human serum.
Materials:
-
Human serum
-
Synthesized peptides (Peptide-Ala and Peptide-Cba)
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
LC-MS system
Procedure:
-
Incubation: The peptides are incubated in human serum at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Protein Precipitation: The reaction is quenched by adding an equal volume of acetonitrile with 1% TFA to precipitate the serum proteins. The samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining intact peptide, is analyzed by LC-MS.
-
Data Analysis: The peak area of the intact peptide at each time point is quantified. The percentage of remaining peptide is plotted against time, and the half-life (t₁/₂) is calculated by fitting the data to a first-order decay model.
Visualizations
Caption: General experimental workflow for the synthesis and evaluation of modified peptides.
References
Probing Peptide Conformation: A Comparative Guide to NMR Analysis Utilizing Fmoc-β-cyclobutyl-D-Ala-OH
For researchers, scientists, and drug development professionals seeking to decipher the three-dimensional structures of peptides, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. The strategic incorporation of non-natural amino acids, such as Fmoc-β-cyclobutyl-D-Ala-OH, offers a powerful approach to introduce conformational constraints and unique spectroscopic signatures, thereby facilitating a more detailed structural analysis. This guide provides an objective comparison of the NMR analysis of peptides containing Fmoc-β-cyclobutyl-D-Ala-OH with alternative conformationally restricted amino acids, supported by experimental data and detailed protocols.
The introduction of cyclic constraints into a peptide backbone can significantly influence its folding and biological activity. Fmoc-β-cyclobutyl-D-Ala-OH, a β-amino acid with a cyclobutyl moiety, induces a distinct turn in the peptide chain. High-resolution NMR studies have shown that the stereochemistry of such cyclic residues plays a crucial role in the resulting peptide conformation, with trans-cyclobutane amino acids promoting more folded structures compared to their cis-counterparts, which tend to adopt more linear, strand-like structures.[1][2] This guide will compare the NMR spectral characteristics of a model dipeptide containing Fmoc-β-cyclobutyl-D-Ala-OH with dipeptides containing Fmoc-L-Proline and Fmoc-aminocyclopentanecarboxylic acid, two commonly used amino acids for inducing turns and conformational rigidity.
Performance Comparison: NMR Spectral Data
Table 1: Comparative ¹H NMR Chemical Shift Data (ppm) of Model Dipeptides
| Proton | Dipeptide with Fmoc-β-cyclobutyl-D-Ala-OH (Expected) | Dipeptide with Fmoc-L-Proline[3] | Dipeptide with Aminocyclopentanecarboxylic Acid[4][5] |
| Fmoc Aromatic CH | 7.20 - 7.80 | 7.31 - 7.77 | 7.30 - 7.80 |
| Fmoc CH/CH₂ | 4.10 - 4.50 | 4.22 - 4.50 | 4.15 - 4.45 |
| α-CH | ~4.2 - 4.6 | ~4.3 | 3.82 - 3.88 |
| β-CH (cyclobutyl) | ~2.5 - 2.8 | - | - |
| Cyclobutyl CH₂ | ~1.7 - 2.2 | - | - |
| Proline β, γ, δ-CH₂ | - | 1.75 - 3.80 | - |
| Cyclopentyl CH/CH₂ | - | - | 1.66 - 3.16 |
| Amide NH | ~7.0 - 8.0 | - | ~7.5 - 8.5 |
Table 2: Comparative ¹³C NMR Chemical Shift Data (ppm) of Model Dipeptides
| Carbon | Dipeptide with Fmoc-β-cyclobutyl-D-Ala-OH (Expected) | Dipeptide with Fmoc-L-Proline[6] | Dipeptide with Aminocyclopentanecarboxylic Acid[4][5] |
| Carbonyl (C=O) | ~170 - 174 | 175.6 - 177.6 | 176.6 - 177.1 |
| Fmoc Aromatic C | ~120 - 145 | ~120 - 144 | ~120 - 145 |
| Fmoc CH/CH₂ | ~47, ~67 | ~47, ~67 | ~47, ~67 |
| α-C | ~50 - 55 | ~60 | 52.7 - 53.9 |
| β-C (cyclobutyl) | ~35 - 40 | - | - |
| Cyclobutyl CH₂ | ~20 - 30 | - | - |
| Proline β, γ, δ-C | - | 29.1 - 47.0 | - |
| Cyclopentyl CH/CH₂ | - | - | 21.2 - 48.2 |
Experimental Protocols
Detailed methodologies are crucial for reproducible NMR analysis. Below are standard protocols for the synthesis of a model dipeptide and its subsequent NMR analysis.
Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Dipeptide
This protocol outlines the manual synthesis of a dipeptide on a Rink Amide resin, a common procedure in peptide chemistry.[7][8][9]
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF, dichloromethane (DCM), and then DMF again.
-
First Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) (3 equivalents), HCTU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin as described in step 2.
-
Second Amino Acid Coupling: Repeat the Fmoc deprotection (step 2). Then, couple the second amino acid (e.g., Fmoc-β-cyclobutyl-D-Ala-OH, Fmoc-L-Proline, or Fmoc-aminocyclopentanecarboxylic acid) using the same procedure as in step 3.
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet and wash it with cold ether. Dry the crude peptide. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and lyophilize the pure fractions.
Protocol for NMR Sample Preparation and Data Acquisition
Proper sample preparation is critical for obtaining high-quality NMR spectra.[1][10][11]
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or 90% H₂O/10% D₂O) to a final concentration of 1-5 mM. The pH of the sample should be adjusted as it can influence chemical shifts and peptide conformation.
-
1D NMR Data Acquisition: Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra to obtain an initial overview of the sample's purity and chemical environment.
-
2D NMR Data Acquisition: For detailed structural analysis, acquire a suite of two-dimensional (2D) NMR experiments:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons, which helps in assigning protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, allowing for the complete assignment of an amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å). This is crucial for determining the peptide's three-dimensional structure and observing through-space interactions between the cyclobutyl, prolyl, or cyclopentyl ring protons and the rest of the peptide.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens, aiding in the assignment of ¹³C and ¹⁵N resonances.
-
Visualization of Experimental Workflow and Signaling Pathways
To visually represent the processes involved, Graphviz diagrams are provided below, adhering to the specified formatting guidelines.
References
- 1. chem.uzh.ch [chem.uzh.ch]
- 2. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 3. FMOC-L-Proline, CAS No. 71989-31-6 - iChemical [ichemical.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy L-PROLINE-N-FMOC (1-13C) | 98% [smolecule.com]
- 7. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 8. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. nmr-bio.com [nmr-bio.com]
- 11. Peptide NMR Spectroscopy Services [tricliniclabs.com]
Assessing the Therapeutic Potential of Beta-Cyclobutyl-Alanine Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptide-based therapeutics is a rapidly advancing strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Among the various modifications, the introduction of β-amino acids, particularly those with cyclic side chains like beta-cyclobutyl-alanine, has emerged as a promising approach to enhance the pharmacological properties of peptides. This guide provides a comparative analysis of beta-cyclobutyl-alanine-containing peptides, supported by available experimental data, to assist researchers in evaluating their therapeutic potential.
Enhanced Binding Affinity and Conformational Rigidity
The cyclobutyl moiety of beta-cyclobutyl-alanine introduces a significant degree of conformational constraint on the peptide backbone. This rigidity can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity for its target receptor. The cyclobutyl group, being larger than a cyclopropyl group but smaller than a cyclohexyl group, offers a unique steric profile that can be advantageous for optimizing receptor-ligand interactions.
A key advantage of incorporating beta-cyclobutyl-alanine is the potential for improved binding affinity. One study on the affinity maturation of a peptide binder for the menin protein demonstrated that the substitution of an amino acid with cyclobutyl alanine resulted in a peptide (Hit 1) with a dissociation constant (KD) of 34 nM.[1] This was a significant improvement over the original peptide's KD of 3800 nM.[1]
Comparative Performance with Other Peptide Modifications
The choice of the cyclic group in a beta-amino acid can have a subtle but significant impact on the peptide's biological activity. The aforementioned study on menin binders also included a peptide with a cyclohexyl alanine substitution (Hit 6), which exhibited a KD of 40 nM.[1] While both modifications dramatically improved binding affinity compared to the parent peptide, the cyclobutyl-containing peptide showed a slightly higher affinity in this specific context.
While direct comparative data for other therapeutic properties like enzymatic stability and in vivo efficacy are still emerging, the general principles of beta-amino acid incorporation suggest that the cyclobutyl group can offer protection against proteolytic degradation. The altered backbone structure resulting from the presence of a beta-amino acid can hinder the recognition and cleavage by proteases.
Data Summary: Comparative Binding Affinities
| Peptide Descriptor | Modification | Target Protein | Dissociation Constant (KD) (nM) | Fold Improvement vs. Original |
| Original Peptide | - | Menin | 3800 | 1x |
| Hit 1 | beta-Cyclobutyl-alanine | Menin | 34 | ~112x |
| Hit 6 | beta-Cyclohexyl-alanine | Menin | 40 | ~95x |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-β-Cyclobutyl-L-alanine
This protocol outlines the general steps for incorporating Fmoc-β-cyclobutyl-L-alanine into a peptide sequence using manual or automated solid-phase peptide synthesis.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids (including Fmoc-β-cyclobutyl-L-alanine)
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Coupling reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution to the resin and agitate for 3-5 minutes.
-
Drain and repeat the deprotection step for 15-20 minutes.
-
Wash the resin thoroughly with DMF, DCM, and DMF.
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (including Fmoc-β-cyclobutyl-L-alanine) and HBTU in DMF.
-
Add DIPEA to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. A ninhydrin test can be performed to monitor the completion of the coupling reaction.
-
Drain the coupling solution and wash the resin with DMF, DCM, and DMF.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.
Visualizing Peptide Synthesis and Signaling Pathways
Experimental Workflow for Peptide Synthesis and Evaluation
Caption: Workflow for the synthesis and therapeutic evaluation of beta-cyclobutyl-alanine peptides.
Generic G-Protein Coupled Receptor (GPCR) Signaling Pathway
Caption: A simplified diagram of a common GPCR signaling cascade initiated by a peptide ligand.
Conclusion
The incorporation of beta-cyclobutyl-alanine into peptides represents a valuable strategy for enhancing their therapeutic potential. The available data indicates that this modification can significantly improve binding affinity, a critical parameter for drug efficacy. The unique conformational constraints imposed by the cyclobutyl group offer a distinct advantage in the design of potent and selective peptide-based drugs. While more extensive comparative studies are needed to fully elucidate the impact of this modification on enzymatic stability and in vivo performance across different peptide scaffolds, beta-cyclobutyl-alanine is a compelling building block for the development of next-generation peptide therapeutics. Researchers are encouraged to consider this modification in their peptide design and optimization efforts to potentially unlock superior pharmacological profiles.
References
A Comparative Guide to D- and L-Isomers of β-Cyclobutyl-Alanine in Peptides
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug design, enabling the fine-tuning of therapeutic properties. Among these, β-amino acids with cyclic side chains, such as β-cyclobutyl-alanine, offer unique conformational constraints that can profoundly influence a peptide's structure, stability, and biological activity. This guide provides a comprehensive comparison of the D- and L-isomers of β-cyclobutyl-alanine when incorporated into peptide sequences, offering insights into their differential effects on key pharmacological parameters. While direct comparative data for β-cyclobutyl-alanine isomers is emerging, this guide extrapolates from well-established principles of D-amino acid substitution and the impact of cyclic side chains on peptide conformation, supported by generalized experimental protocols.
Introduction to Stereochemistry in Peptide Science
In nature, peptides and proteins are almost exclusively composed of L-amino acids. This inherent chirality dictates their three-dimensional structure and their specific interactions with biological targets. The substitution of a native L-amino acid with its D-enantiomer represents a significant structural perturbation that can be leveraged to enhance a peptide's therapeutic potential. The primary motivation for this substitution is to increase the peptide's resistance to proteolytic degradation, thereby extending its in vivo half-life. Furthermore, the introduction of conformationally constrained amino acids, such as those with a cyclobutyl moiety, can pre-organize the peptide backbone into a bioactive conformation, potentially leading to improved receptor binding and efficacy.
The Impact of D- vs. L-β-Cyclobutyl-Alanine
The incorporation of either D- or L-β-cyclobutyl-alanine into a peptide sequence can be expected to yield distinct outcomes in terms of stability, conformation, and biological activity. The choice between the two isomers is a critical design consideration that must be empirically validated for each specific peptide-target interaction.
Data Presentation: A Comparative Overview
The following tables summarize the expected impact of incorporating D- versus L-β-cyclobutyl-alanine on key peptide properties. The quantitative values presented are illustrative and based on typical observations for D-amino acid substitutions in bioactive peptides.
| Parameter | Peptide with L-β-Cyclobutyl-Alanine | Peptide with D-β-Cyclobutyl-Alanine | Rationale |
| Enzymatic Stability (Serum Half-life, t½) | Low (e.g., < 30 min) | High (e.g., > 240 min) | D-amino acids are not recognized by most endogenous proteases, leading to significantly reduced degradation.[1][2] |
| Receptor Binding Affinity (Ki) | Dependent on native conformation | Variable; may decrease, maintain, or in some cases, increase. | The altered stereochemistry can disrupt critical interactions with the receptor's binding pocket. However, the conformational constraint imposed by the D-isomer might favor a bioactive conformation. |
| In Vitro Efficacy (IC50/EC50) | Baseline activity of the parent peptide | Variable; correlates with changes in receptor binding. | A change in binding affinity will directly impact the peptide's ability to elicit a biological response. |
| Conformational Flexibility | Constrained relative to a non-cyclic analogue. | Similarly constrained, but with a different induced backbone geometry. | The cyclobutyl ring restricts the rotational freedom of the side chain in both isomers. |
Mandatory Visualizations
Signaling Pathway Alteration by Peptide Isomers
References
Safety Operating Guide
Proper Disposal of Fmoc-beta-cyclobutyl-D-ala-OH: A Guide for Laboratory Professionals
For immediate reference, treat Fmoc-beta-cyclobutyl-D-ala-OH and any related waste streams as hazardous chemical waste.[1][2] All disposal procedures must comply with local, state, and federal regulations.[2]
This guide provides essential safety and logistical information for the proper disposal of this compound, a key reagent in peptide synthesis.[3][4][5] Adherence to these procedures is critical for ensuring laboratory safety and environmental responsibility.
Immediate Safety Precautions
Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on data for similar compounds, this substance may cause skin, eye, and respiratory irritation.[6]
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Nitrile or other chemically resistant gloves. Inspect for tears or holes before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to protect from splashes. |
| Respiratory Protection | If handling outside of a fume hood and dust is generated, a NIOSH-approved N95 respirator is recommended. |
In case of a spill: Immediately alert personnel in the area.[6] For dry spills, avoid generating dust.[6] Use a dry clean-up procedure such as gently sweeping the material into a designated hazardous waste container.[6] For wet spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.[6] The spill area should then be thoroughly cleaned. All materials used for spill cleanup must also be disposed of as hazardous waste.[1]
Disposal Procedures for Different Waste Streams
This compound is typically encountered in several forms in a laboratory setting: as an unused solid reagent, as residue on contaminated labware, and as a component of liquid waste from solid-phase peptide synthesis (SPPS). Each form requires a specific disposal protocol.
Unused Solid Reagent
Unused or expired this compound must be disposed of as hazardous chemical waste.
Experimental Protocol:
-
Container Labeling: Ensure the original container is clearly labeled with the full chemical name: "this compound". If the original label is damaged or unclear, create a new hazardous waste label.
-
Packaging: Keep the compound in its original, tightly sealed container.[6] If the original container is compromised, transfer the solid to a new, compatible, and clearly labeled container.
-
Segregation: Store the container with other solid organic chemical waste, away from incompatible materials such as strong oxidizing agents.
-
Waste Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
Contaminated Labware
Disposable labware (e.g., weigh boats, pipette tips, gloves) and non-disposable glassware contaminated with this compound must be decontaminated or disposed of as hazardous waste.
Experimental Protocol:
-
Solid Waste Collection: Place all contaminated disposable items into a designated, clearly labeled hazardous waste container for solid chemical waste. This container should be lined with a chemically resistant bag.
-
Glassware Decontamination: For reusable glassware, rinse with a suitable solvent (e.g., acetone, ethanol) to remove all residues of the amino acid. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the glassware can typically be washed with soap and water.
-
Empty Original Containers: An empty container that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[1] After triple-rinsing and removal or defacing of the original label, the container may be disposed of as regular trash, though institutional policies may vary.[1]
Liquid Waste from Solid-Phase Peptide Synthesis (SPPS)
The most common waste stream containing this compound is the liquid effluent from SPPS. This is a complex mixture and must be treated as hazardous waste. A primary component of this waste is the solution used for the removal of the Fmoc protecting group, typically a solution of piperidine in N,N-dimethylformamide (DMF).[7][8]
| Component of SPPS Liquid Waste | Hazard Classification |
| This compound | Irritant |
| Piperidine | Flammable, Toxic, Corrosive[9][10] |
| N,N-Dimethylformamide (DMF) | Reproductive Hazard, Irritant[11] |
| Dibenzofulvene-piperidine adduct | Byproduct of Fmoc deprotection[8] |
| Other Solvents (e.g., DCM, NMP) | Varying degrees of toxicity and flammability[12] |
Experimental Protocol:
-
Waste Collection: Collect all liquid waste from the peptide synthesizer, including deprotection solutions and solvent washes, in a designated, compatible, and properly sealed hazardous waste container.[2] Glass or chemically resistant plastic containers are suitable.
-
Labeling: The container must be clearly labeled as "Hazardous Waste". The label should list all chemical constituents, including "Fmoc-protected amino acids," "Piperidine," and "DMF," along with their approximate concentrations.
-
Segregation: Store the liquid hazardous waste container in a designated satellite accumulation area.[2] Ensure it is segregated from incompatible waste streams, particularly acidic waste, to prevent any potential violent reactions.[13]
-
Disposal: Do not dispose of this waste down the drain.[14] Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[1]
Waste Disposal Workflow
Caption: A flowchart illustrating the key steps for the proper disposal of different waste streams containing this compound.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound and its associated waste, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. americanbio.com [americanbio.com]
- 10. nugentec.com [nugentec.com]
- 11. biomatik.com [biomatik.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 14. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
